Product packaging for Stampidine(Cat. No.:CAS No. 217178-62-6)

Stampidine

Cat. No.: B1681122
CAS No.: 217178-62-6
M. Wt: 544.3 g/mol
InChI Key: VPABMVYNSQRPBD-AOJMVMDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an anti-HIV agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23BrN3O8P B1681122 Stampidine CAS No. 217178-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16+,17-,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABMVYNSQRPBD-AOJMVMDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@H](C)C(=O)OC)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944332
Record name 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217178-62-6
Record name Stampidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217178626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STAMPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHN9I3MQ1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Stampidine in HIV Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Stampidine (also known as FddA), a potent nucleoside reverse transcriptase inhibitor (NRTI) of Human Immunodeficiency Virus (HIV). This document details its metabolic activation, interaction with HIV reverse transcriptase (RT), and its efficacy against drug-resistant viral strains. It is intended to serve as a resource for researchers and professionals involved in the development of novel antiretroviral therapies.

Introduction

This compound, or stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), is a novel aryl phosphate derivative of stavudine (d4T), a thymidine analogue.[1] It was rationally designed as a prodrug to bypass the initial and often rate-limiting step of intracellular phosphorylation by cellular thymidine kinase, a common mechanism of resistance to NRTIs.[2] This design confers this compound with potent activity against a broad range of HIV-1 isolates, including those resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Mechanism of Action

The anti-HIV activity of this compound is a multi-step process that begins with its intracellular activation and culminates in the termination of viral DNA synthesis.

Intracellular Activation of this compound

Unlike its parent compound stavudine, this compound does not require the initial phosphorylation by cellular thymidine kinase. Instead, it undergoes a series of enzymatic conversions to its active triphosphate form, stavudine triphosphate (d4T-TP).[3]

The activation pathway is as follows:

  • Enzymatic Hydrolysis: this compound is first hydrolyzed by intracellular enzymes, such as carboxylesterases or lipases.[4] This initial step cleaves the alaninyl methyl ester group, yielding alaninyl-stavudine-monophosphate.[5]

  • Phosphoramidase Cleavage: Subsequently, a phosphoramidase cleaves the phosphoramidate bond, releasing the amino acid and forming stavudine monophosphate (d4T-MP).

  • Phosphorylation by Cellular Kinases: Cellular kinases then sequentially phosphorylate stavudine monophosphate to stavudine diphosphate (d4T-DP) and finally to the active moiety, stavudine triphosphate (d4T-TP).[3]

This activation pathway is depicted in the following diagram:

This compound Activation Pathway This compound This compound Ala_d4T_MP Alaninyl-d4T-MP This compound->Ala_d4T_MP Carboxylesterase / Lipase d4T_MP Stavudine Monophosphate (d4T-MP) Ala_d4T_MP->d4T_MP Phosphoramidase d4T_DP Stavudine Diphosphate (d4T-DP) d4T_MP->d4T_DP Thymidylate Kinase d4T_TP Stavudine Triphosphate (d4T-TP) (Active Form) d4T_DP->d4T_TP Nucleoside Diphosphate Kinase

This compound Intracellular Activation Pathway
Inhibition of HIV Reverse Transcriptase

The active form, stavudine triphosphate (d4T-TP), acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HIV reverse transcriptase enzyme.[3] The mechanism of inhibition involves two key steps:

  • Competitive Binding: d4T-TP competes with dTTP for binding to the active site of the HIV RT.

  • Chain Termination: Once incorporated into the growing viral DNA chain, d4T-TP acts as a chain terminator. This is because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis.[3]

The interaction of d4T-TP with the HIV RT active site is crucial for its inhibitory activity. The triphosphate moiety of d4T-TP interacts with magnesium ions and key amino acid residues in the active site, including D110, D185, and R72.[1] The absence of the 3'-hydroxyl group prevents the nucleophilic attack required for the formation of the next phosphodiester bond.

The following diagram illustrates the inhibition of HIV reverse transcriptase:

HIV_RT_Inhibition cluster_RT HIV Reverse Transcriptase Active Site Active Site Viral DNA Synthesis Viral DNA Synthesis Active Site->Viral DNA Synthesis Incorporation Chain Termination Chain Termination Active Site->Chain Termination Incorporation of d4T-TP Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis Reverse Transcription Chain Elongation Chain Elongation Viral DNA Synthesis->Chain Elongation Successful dTTP dTTP dTTP->Active Site Binds d4T-TP (Active) d4T-TP (Active) d4T-TP (Active)->Active Site Competitively Binds d4T-TP (Active)->Chain Termination HIV Replication Blocked HIV Replication Blocked Chain Termination->HIV Replication Blocked

Mechanism of HIV Reverse Transcriptase Inhibition

Quantitative Data on Anti-HIV Activity

This compound has demonstrated potent in vitro activity against a wide range of HIV-1 isolates, including those with resistance to other NRTIs. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against various clinical isolates.

Table 1: Anti-HIV-1 Activity of this compound Against Non-B Subtype Clinical Isolates

HIV-1 IsolateSubtypeThis compound IC50 (nM)Stavudine IC50 (nM)Zidovudine IC50 (nM)
92BR021F0.52403.8
92UG001A1.12403.8
92UG024A1.12403.8
93BR020F1.22403.8
93MW959C1.22403.8
93TH051G1.32403.8
94CY017G1.32403.8
94KE011F1.52403.8
95IN21068C6.12403.8
Mean ± SE 1.7 ± 0.7 240 ± 7 3.8 ± 0.1

Data extracted from Uckun et al., 2002.[1]

Table 2: Anti-HIV-1 Activity of this compound Against NRTI-Resistant Clinical Isolates

HIV-1 IsolateGenotypic MutationsThis compound IC50 (nM)Zidovudine IC50 (nM)
G910-6M41L, L210W, T215Y2.8>10,000
G704-2M41L, D67N, K70R, L210W, T215Y3.2>10,000
BR/92/019D67N, L214F, T215D, K219Q8.71,600
............
Mean ± SE 8.7 ± 2.7 1,600 ± 300

A representative subset of data extracted from Uckun et al., 2002.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-HIV activity.

In Vitro Anti-HIV Drug Susceptibility Assay Using Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used to determine the concentration of an antiviral agent required to inhibit HIV-1 replication in primary human cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 viral stocks (clinical or laboratory isolates)

  • This compound and other control antiretroviral drugs

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 medium. Stimulate the PBMCs with PHA for 2-3 days in the presence of IL-2 to induce T-cell proliferation.

  • Drug Preparation: Prepare serial dilutions of this compound and control drugs in RPMI 1640 medium.

  • Infection of PBMCs: Wash the stimulated PBMCs and infect them with a pre-titered amount of HIV-1 stock for 2-4 hours at 37°C.

  • Cell Plating and Drug Treatment: After infection, wash the cells to remove excess virus and plate them in 96-well plates. Add the serially diluted drugs to the appropriate wells. Include virus control (infected cells without drug) and cell control (uninfected cells) wells.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • p24 Antigen Quantification: After the incubation period, collect the cell culture supernatants. Determine the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control. The IC50 value is determined as the drug concentration that causes a 50% reduction in p24 antigen production.

The following diagram outlines the experimental workflow:

PBMC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate & Stimulate PBMCs D Infect Stimulated PBMCs A->D B Prepare Drug Dilutions E Plate Cells & Add Drugs B->E C Prepare HIV-1 Stock C->D D->E F Incubate for 7 days E->F G Collect Supernatants F->G H Quantify p24 Antigen (ELISA) G->H I Calculate IC50 H->I

References

Stampidine: A Dual-Function Antiretroviral with Epigenetic Modulatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (5'-[4-bromophenyl methoxylaninylphosphate]- 2',3'-didehydro-3'-deoxythymidine) is a novel aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine.[1] It is a first-in-class dual-function antiretroviral (ARV) agent that not only inhibits HIV reverse transcriptase but also exhibits epigenetic modulatory activity by silencing host genes essential for HIV replication.[1] This technical guide provides a comprehensive overview of this compound's role in epigenetic modulation, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Core Mechanism: Epigenetic Silencing of HIV Dependency Factors

This compound's primary epigenetic role is the silencing of host HIV dependency factor (HDF) genes in infected cells.[1] This is achieved through the hypermethylation of a network of HIV-responsive regulatory genes.[1] By epigenetically modulating the host transcriptome, this compound prevents HIV from hijacking the cellular machinery required for its replication, effectively abrogating all steps in the viral life cycle.[1] This unique mechanism of action makes this compound a promising candidate for both pre-exposure prophylaxis (PrEP) and the treatment of acute and chronic HIV infections, particularly those resistant to other NRTIs.[1]

The Unresolved Link: this compound's Direct Mechanism of Methylation

While it is established that this compound treatment leads to increased DNA methylation, the precise molecular mechanism orchestrating this effect remains to be fully elucidated. Current research has not yet demonstrated a direct interaction between this compound and DNA methyltransferases (DNMTs) or an inhibition of demethylating enzymes such as the TET (ten-eleven translocation) family. The observed hypermethylation is likely the result of an indirect mechanism, potentially involving the modulation of cellular signaling pathways that, in turn, influence the activity or expression of the cellular methylation machinery. Further research is required to uncover the direct molecular targets and signaling cascades that mediate this compound's epigenetic effects.

Quantitative Data on this compound's Activity

This compound has demonstrated potent activity against a wide range of HIV-1 strains, including those with high-level resistance to other NRTIs. Its epigenetic effects are observed at concentrations that are significantly lower than those causing toxicity.

ParameterValueCell Lines/StrainsReference
Epigenetic Modification Threshold >5% increase in beta values (p-value <0.05)LOUCY, CEM, MOLT3 T-cell lines[1]
IC50 against NRTI-resistant HIV-1 strains 0.2-42 nM (Mean = 12.0 nM)17 NRTI-resistant HIV-1 strains[1]
IC50 against highly resistant HIV-1 clones (e.g., 1617-1, 52534-1) 20 nM and 35 nM, respectivelyHIV-1 clones with multiple NRTI resistance mutations[1]

Table 1: Quantitative data on the epigenetic and antiretroviral activity of this compound.

Signaling Pathways and Experimental Workflows

The exact signaling pathways through which this compound exerts its epigenetic effects are still under investigation. However, the downstream outcome is the targeted methylation and subsequent silencing of HDF genes. One of the genes identified as being affected by this compound is JAK1, suggesting a potential, though unconfirmed, intersection with the JAK-STAT signaling pathway.[1]

Stampidine_Epigenetic_Modulation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gene_regulation Gene Regulation This compound This compound Unknown_Mechanism Unknown Mechanism This compound->Unknown_Mechanism DNMTs DNA Methyltransferases (DNMTs) Unknown_Mechanism->DNMTs Activation? HDF_Genes HIV Dependency Factor (HDF) Genes DNMTs->HDF_Genes Methylation JAK1_Gene JAK1 Gene DNMTs->JAK1_Gene Methylation Gene_Silencing Gene Silencing HDF_Genes->Gene_Silencing JAK1_Gene->Gene_Silencing Anti_HIV_Effect Anti-HIV Effect Gene_Silencing->Anti_HIV_Effect Experimental_Workflow Cell_Culture T-cell Line Culture (e.g., LOUCY, CEM, MOLT3) Treatment This compound Treatment Cell_Culture->Treatment DNA_Extraction Genomic DNA Extraction Treatment->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Methylation_Array Illumina HumanMethylation450 BeadChip Bisulfite_Conversion->Methylation_Array Data_Acquisition Data Acquisition (Beta Values) Methylation_Array->Data_Acquisition Data_Analysis Bioinformatic Analysis (Paired T-test, Fold Change) Data_Acquisition->Data_Analysis Result Identification of Differentially Methylated Regions Data_Analysis->Result

References

The Discovery and Synthesis of Stampidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Stampidine (Stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)) is a novel, experimental nucleoside reverse transcriptase inhibitor (NRTI) designed as a next-generation therapeutic agent against the Human Immunodeficiency Virus (HIV). A derivative of the established antiretroviral drug stavudine (d4T), this compound was engineered to circumvent the primary metabolic limitation of its parent compound—the reliance on host cell thymidine kinase for activation. This design confers potent activity against a broad spectrum of HIV-1 isolates, including strains resistant to conventional NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Beyond its role as a reverse transcriptase inhibitor, this compound exhibits a unique secondary mechanism, acting as an epigenetic modulator that silences the expression of host dependency factors essential for viral replication. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental frameworks for researchers and drug development professionals.

Introduction and Discovery Rationale

The clinical efficacy of stavudine, like other NRTIs, is dependent on its intracellular conversion to the active triphosphate form. The initial phosphorylation to stavudine monophosphate is the rate-limiting step, catalyzed by the cellular enzyme thymidine kinase.[1][2] This dependency presents a significant challenge, as stavudine is poorly phosphorylated in cells with low or deficient levels of this enzyme.[1]

To address this limitation, this compound was rationally designed as an aryl phosphate derivative of stavudine.[2][3] This prodrug strategy "masks" the initial phosphate group, allowing the molecule to enter HIV-infected cells more readily.[3] Once inside the cell, this compound is hydrolyzed to release the key active metabolite, alaninyl-stavudine-monophosphate, thereby bypassing the need for thymidine kinase and overcoming a critical hurdle in NRTI activation.[2][3] This design not only enhances potency but also broadens its activity against resistant viral strains.

Synthesis of this compound

A large-scale synthesis of this compound has been developed under current Good Manufacturing Practice (cGMP) conditions, enabling production on a kilogram scale for clinical evaluation.[4] While the specific, step-by-step protocol from the primary literature is not publicly detailed, the synthesis follows a logical pathway for creating an arylphosphoramidate derivative of a nucleoside.

General Synthesis Workflow

The synthesis of this compound involves the coupling of three primary components:

  • Stavudine (d4T): The parent nucleoside.

  • p-Bromophenyl phosphorodichloridate: The source of the aryl phosphate group. The para-bromine substitution is critical for facilitating rapid hydrolysis to the active metabolite.[2]

  • L-Alanine methyl ester: The amino acid component of the phosphoramidate linkage.

The process involves the sequential reaction of these components, likely starting with the phosphorylation of the 5'-hydroxyl group of stavudine, followed by the addition of the L-alanine methyl ester to form the final phosphoramidate product. Purification is achieved through standard chromatographic techniques.

Synthesis_Workflow Stavudine Stavudine (d4T) Intermediate Phosphorylated Intermediate Stavudine->Intermediate Phosphorylation (Step 1) Aryl_Phospho p-Bromophenyl phosphorodichloridate Aryl_Phospho->Intermediate Alanine_Ester L-Alanine methyl ester This compound This compound Alanine_Ester->this compound Intermediate->this compound Amination (Step 2)

Caption: General workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound employs a dual mechanism to inhibit HIV replication, combining direct enzymatic inhibition with modulation of the host cell's genetic landscape.

Inhibition of HIV Reverse Transcriptase

As a member of the NRTI class, this compound's primary function is to disrupt the HIV life cycle at the reverse transcription stage.

  • Cellular Uptake: The lipophilic nature of the aryl phosphate group facilitates the entry of this compound into host cells.[3]

  • Metabolic Activation: Inside the cell, this compound is hydrolyzed to alaninyl-stavudine-monophosphate and subsequently to the active metabolite, stavudine triphosphate (d4T-TP).[3] This process bypasses the thymidine kinase-dependent step required for the parent drug, stavudine.

  • Enzyme Inhibition: Stavudine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme, competing with the natural substrate, thymidine triphosphate.[5][6]

  • Chain Termination: Upon incorporation into the nascent viral DNA strand, the modified sugar moiety of stavudine, which lacks a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[5][6]

MoA_Workflow cluster_cell Host Cell cluster_hiv HIV Reverse Transcription Stampidine_in This compound Ala_d4TMP Alaninyl-d4T-Monophosphate Stampidine_in->Ala_d4TMP Hydrolysis d4TTP Stavudine Triphosphate (d4T-TP) [Active Metabolite] Ala_d4TMP->d4TTP Further Phosphorylation RT Reverse Transcriptase d4TTP->RT Competitively Inhibits vDNA Viral DNA Synthesis RT->vDNA catalyzes Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Incorporates d4T-TP vRNA Viral RNA vRNA->vDNA Natural dNTPs

Caption: Mechanism of action for this compound as an NRTI prodrug.

Epigenetic Silencing of Host Dependency Factors

A novel aspect of this compound's activity is its ability to epigenetically modulate the host cell's transcriptome.[1] At nanomolar concentrations, this compound silences the expression of a specific set of genes that encode for HIV dependency factors (HDFs)—host proteins that the virus hijacks to facilitate its own replication cycle.[1] This action appears to involve the methylation of these key regulatory genes.[4]

By downregulating HDFs, this compound disrupts the cellular environment necessary for viral entry, integration, and transcription, effectively abrogating multiple steps in the HIV life cycle.[1] This unique mechanism contributes to its high potency and its effectiveness against drug-resistant strains.

Epigenetic_Pathway cluster_genes HIV Dependency Factor (HDF) Genes This compound This compound Epigenetic_Mod Epigenetic Modulation (e.g., Gene Methylation) This compound->Epigenetic_Mod JAK1 JAK1 Epigenetic_Mod->JAK1 Silences TNPO3 TNPO3 Epigenetic_Mod->TNPO3 Silences MAP4 MAP4 Epigenetic_Mod->MAP4 Silences NMT1 NMT1 Epigenetic_Mod->NMT1 Silences HDF_Proteins HDF Proteins JAK1->HDF_Proteins Expression Inhibited TNPO3->HDF_Proteins Expression Inhibited MAP4->HDF_Proteins Expression Inhibited NMT1->HDF_Proteins Expression Inhibited Other_HDFs Other HDFs... Other_HDFs->HDF_Proteins Expression Inhibited HIV_Replication HIV Replication Blocked (Entry, Integration, Transcription) HDF_Proteins->HIV_Replication Required For

Caption: Epigenetic silencing of host dependency factors by this compound.

Experimental Protocols

The evaluation of this compound involved standard preclinical assays for determining antiviral potency and cytotoxicity. While specific, step-by-step institutional protocols are proprietary, the methodologies are based on established principles.

Antiviral Activity Assay (General Methodology)

The in vitro potency of this compound is typically determined by measuring the inhibition of HIV-1 replication in susceptible human cells, such as peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Infection: The stimulated cells are infected with a panel of laboratory-adapted or clinical HIV-1 isolates, including strains with known resistance mutations.

  • Drug Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of this compound, a parent compound (e.g., stavudine), and other control drugs.

  • Incubation: The cultures are incubated for a period of 5-7 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: The level of viral replication in the culture supernatant is quantified. The most common method is the HIV-1 p24 Antigen Capture ELISA . This assay measures the concentration of the viral core protein p24, a reliable marker of viral load.[2][3][7]

  • Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations. A dose-response curve is generated, and the 50% inhibitory concentration (IC₅₀)—the drug concentration required to inhibit viral replication by 50%—is calculated.

Gene Expression Analysis (General Methodology)

To investigate the epigenetic effects of this compound, differential gene expression analysis is performed on HIV-infected cells treated with the compound.

  • Cell Treatment: HIV-infected T-cells are cultured with and without a clinically relevant concentration of this compound.

  • RNA Extraction: After a set incubation period, total RNA is isolated from both treated and untreated cell populations.

  • Gene Expression Profiling: The extracted RNA is analyzed using a high-throughput method such as DNA microarray or RNA-sequencing (RNA-seq) .[8][9] These techniques allow for the simultaneous measurement of the expression levels of thousands of genes.

  • Bioinformatic Analysis: The resulting data is normalized, and statistical analyses are performed to identify genes that are significantly upregulated or downregulated in the this compound-treated cells compared to the untreated controls. This analysis reveals the specific host dependency factor genes that are silenced by the drug.[8]

Quantitative Data Summary

This compound has demonstrated remarkable potency against a wide range of HIV-1 isolates, significantly outperforming its parent compound and showing efficacy against drug-resistant strains.

Table 1: In Vitro Anti-HIV-1 Activity of this compound vs. Control NRTIs
HIV-1 Isolate TypeNumber of IsolatesCompoundMean IC₅₀ (± SE)Fold Potency (vs. Stavudine)Reference
Zidovudine-Sensitive (Non-B Subtype)10This compound 0.002 ± 0.001 µM ~120x[3][10]
Stavudine0.24 ± 0.07 µM1x[3]
Zidovudine0.004 ± 0.001 µMN/A[3]
NRTI-Resistant (ZDV-Resistant)20This compound 8.7 ± 2.7 nM N/A[2][10]
Zidovudine1.6 ± 0.3 µMN/A[2]
NNRTI-Resistant9This compound 11.2 ± 6.5 nM N/A[10]
Table 2: Preclinical Safety and Pharmacokinetic Profile
Animal ModelAdministrationTolerated Dose LevelsKey FindingReference
Mice, RatsOral, IntraperitonealUp to 500 mg/kg (single dose)Well-tolerated with no detectable toxicity.[2]
Dogs, CatsOral (Capsules)25 - 100 mg/kg (4 weeks)Favorable safety profile.[2][7]
RabbitsOral10 - 40 mg/kg/dayNo maternal or developmental toxicity.[7]
Multiple SpeciesOral25 or 50 mg/kgAchieved micromolar plasma concentrations, >1000-fold higher than in vitro IC₅₀.[7]
Humans (Phase I)Oral (Single Dose)5 - 25 mg/kgNo dose-limiting toxicity observed.[7]

Conclusion

This compound represents a significant advancement in the design of NRTIs. By employing a prodrug strategy to bypass the rate-limiting step of intracellular activation, it achieves substantially higher potency than its parent compound, stavudine. Its efficacy against a broad range of clinically relevant HIV-1 isolates, including those with extensive drug resistance, highlights its potential as a valuable therapeutic agent. Furthermore, its unique dual mechanism of action—combining direct inhibition of reverse transcriptase with the epigenetic silencing of essential host dependency factors—provides a multi-pronged attack on the virus that may prove more durable against the development of resistance. The favorable preclinical safety profile and successful completion of a Phase I clinical trial underscore its promise for further development in the fight against HIV/AIDS.[7]

References

Stampidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the potent nucleoside reverse transcriptase inhibitor, Stampidine, including its mechanism of action, preclinical efficacy, safety profile, and detailed experimental methodologies.

Introduction

This compound (STAMP), a novel aryl phosphate derivative of stavudine (d4T), has emerged as a promising nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to other NRTIs.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key data on its mechanism of action, preclinical and early clinical development, and detailed experimental protocols to support further research and drug development efforts.

Core Concepts: Mechanism of Action

This compound is a prodrug of stavudine, designed to bypass the initial, often rate-limiting, intracellular phosphorylation step required for the activation of many NRTIs.[2][4] As an aryl phosphate derivative, this compound is able to enter host cells more readily than stavudine.[5]

Intracellular Activation Pathway

Once inside the cell, this compound undergoes a multi-step enzymatic conversion to its active triphosphate form.

  • Hydrolysis: The p-bromophenyl methoxyalaninyl phosphate moiety is cleaved by cellular esterases, such as carboxylesterases, to yield alaninyl-stavudine-monophosphate (ala-STV-MP).[5]

  • Conversion to Monophosphate: A phosphoramidase then cleaves the alaninyl group from ala-STV-MP to produce stavudine monophosphate (STV-MP).[5]

  • Phosphorylation to Diphosphate: Thymidylate kinase phosphorylates STV-MP to stavudine diphosphate (STV-DP).[1]

  • Phosphorylation to Triphosphate: Finally, a nucleoside diphosphate kinase phosphorylates STV-DP to the active metabolite, stavudine triphosphate (STV-TP).[1][2]

This active triphosphate metabolite then acts as a competitive inhibitor of HIV-1 reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[4][6]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication HIV Replication This compound This compound Stampidine_in This compound This compound->Stampidine_in Cellular Uptake Ala_STV_MP Alaninyl-STV-Monophosphate (ala-STV-MP) Stampidine_in->Ala_STV_MP Esterases STV_MP Stavudine Monophosphate (STV-MP) Ala_STV_MP->STV_MP Phosphoramidase STV_DP Stavudine Diphosphate (STV-DP) STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine Triphosphate (STV-TP) STV_DP->STV_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase STV_TP->RT Competitive Inhibition vDNA Viral DNA Synthesis STV_TP->vDNA Incorporation Chain_Termination Chain Termination vDNA->Chain_Termination

Figure 1: Intracellular activation pathway of this compound.

Quantitative Data Summary

In Vitro Anti-HIV-1 Activity

This compound has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including laboratory strains, primary clinical isolates, and drug-resistant variants.

HIV-1 Isolate Type This compound IC50 (nM) Reference Drug IC50 (nM) Reference
Zidovudine-Sensitive Clinical Isolates1.7 ± 0.7Zidovudine: 3.8 ± 0.1[5]
NRTI-Resistant Clinical Isolates8.7 ± 2.7Zidovudine: 1600 ± 300[5]
NNRTI-Resistant Clinical Isolates11.2 ± 6.5-[3]
Non-B Subtype Clinical Isolates1.7 ± 0.7Stavudine: 240 ± 7[5]

Table 1: In Vitro Anti-HIV-1 Activity of this compound. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication. Values are presented as mean ± standard error.

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal models have shown that this compound is readily absorbed and metabolized to its active forms.

Species Dose Route Cmax (µM) AUC (µM·min) t1/2 (min) Reference
Mouse100 mg/kgIV172.3 ± 25.8846 ± 1173.4 ± 0.2[2]
Mouse100 mg/kgIP14.0 ± 4.9309 ± 538.5 ± 1.5[2]
Mouse100 mg/kgPO10.7 ± 3.3 (ala-d4T-MP)--[2]
Rat25-50 mg/kgIPMicromolar concentrations of this compound and metabolites achieved--[1]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Values are for the parent drug unless otherwise specified.

Safety and Tolerability Profile

Preclinical studies in mice, rats, dogs, and cats have demonstrated a favorable safety profile for this compound, with no significant toxicity observed at therapeutic doses.[1][6] A first-in-human Phase I clinical trial in HIV-infected adult patients showed that single oral doses of this compound ranging from 5 to 25 mg/kg were well-tolerated and did not cause dose-limiting toxicity.[7]

A key concern for NRTIs is mitochondrial toxicity, often due to the inhibition of mitochondrial DNA polymerase γ. While stavudine has been associated with mitochondrial toxicity, the prodrug design of this compound may alter its interaction with mitochondrial enzymes.[4][8] However, further specific studies on this compound's effect on mitochondrial DNA polymerase γ are warranted.[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 viral stock

  • This compound and reference drugs

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood. Stimulate the cells with PHA for 2-3 days, then culture in media supplemented with IL-2.

  • Infection: Plate the stimulated PBMCs in 96-well plates. Infect the cells with a pre-titered amount of HIV-1 stock.

  • Drug Treatment: Immediately after infection, add serial dilutions of this compound or reference drugs to the wells in triplicate. Include control wells with no drug.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[13][14][15][16][17]

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition versus the drug concentration and fitting the data to a dose-response curve.

p24_Antigen_Assay_Workflow A Isolate & Stimulate PBMCs B Plate Stimulated PBMCs in 96-well plate A->B C Infect cells with HIV-1 B->C D Add serial dilutions of This compound/control drugs C->D E Incubate for 7 days at 37°C D->E F Collect cell culture supernatant E->F G Quantify p24 antigen using ELISA F->G H Calculate IC50 values G->H

Figure 2: Workflow for the p24 Antigen ELISA.

Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay measures the inhibition of HIV-1 reverse transcriptase activity.[18][19][20]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and Digoxigenin-dUTP

  • Reaction buffer

  • Streptavidin-coated microplate

  • Anti-Digoxigenin-Peroxidase (POD) antibody

  • POD substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Protocol:

  • Reaction Setup: In a microplate, combine the reaction buffer, Poly(A) template, Oligo(dT) primer, Biotin-dUTP, and Digoxigenin-dUTP.

  • Inhibitor Addition: Add serial dilutions of the triphosphate form of this compound's active metabolite or control inhibitors.

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Detection: Wash the plate and add Anti-Digoxigenin-POD antibody. After another incubation and wash, add the POD substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of RT activity for each drug concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.[4][13][14][15][21]

Materials:

  • Cell line (e.g., PBMCs, CEM-CCRF)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Add serial dilutions of this compound to the wells in triplicate. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Resistance Profile

A significant advantage of this compound is its potent activity against HIV-1 strains that are resistant to other NRTIs.[5] This includes isolates with multiple thymidine analog mutations (TAMs).[19][22][23][24][25][26][27] The unique activation pathway of this compound may allow it to circumvent some of the common resistance mechanisms that affect other NRTIs. However, further studies are needed to fully characterize its resistance profile and the potential for the development of resistance to this compound itself.

Conclusion

This compound is a promising anti-HIV-1 drug candidate with a potent and broad spectrum of activity, including against drug-resistant strains. Its unique prodrug design offers potential advantages in terms of intracellular activation and circumvention of some resistance mechanisms. The favorable preclinical and early clinical safety profile further supports its continued development. The detailed methodologies provided in this guide are intended to facilitate further research into this important compound and its potential role in the treatment of HIV-1 infection.

References

An In-Depth Technical Guide to the Preliminary In Vitro Antiviral Effects of Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the antiviral properties of Stampidine. This compound (STAMP), a novel aryl phosphate derivative of stavudine (STV), has demonstrated significant promise as a potent antiretroviral agent.[1][2] This document synthesizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes its metabolic pathway and experimental workflows.

Quantitative Antiviral Activity of this compound

This compound has shown remarkable potency against various strains of Human Immunodeficiency Virus Type 1 (HIV-1), including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).[1][3] The following tables summarize the quantitative data from these preliminary in vitro studies.

Table 1: Comparative Antiviral Activity Against Zidovudine-Sensitive Clinical HIV-1 Isolates

CompoundMean IC₅₀ (nM) ± SEFold Difference vs. This compound
This compound 1.7 ± 0.7-
Stavudine (STV)240 ± 7100-fold less potent[1][3][4]
Zidovudine (ZDV)3.8 ± 0.12-fold less potent[1][3][4]

IC₅₀ (50% inhibitory concentration) values were determined against nine clinical HIV-1 isolates of non-B envelope subtypes.[1]

Table 2: Antiviral Activity Against NRTI-Resistant HIV-1 Isolates

CompoundTarget HIV-1 IsolatesMean IC₅₀ ± SE
This compound 20 Zidovudine-resistant clinical isolates8.7 ± 2.7 nM[1][3][4]
Zidovudine (ZDV)20 Zidovudine-resistant clinical isolates1.6 ± 0.3 µM[1][4]
This compound 8 clinical isolates with STV, adefovir, and tenofovir resistanceSubnanomolar to nanomolar IC₅₀ values[5]
This compound 6 recombinant clones with multi-NRTI resistanceSubnanomolar to nanomolar IC₅₀ values[5]

Table 3: Antiviral Activity Against NNRTI-Resistant HIV-1 Isolates

CompoundTarget HIV-1 IsolatesMean IC₅₀ (nM) ± SE
This compound 9 genotypically NNRTI-resistant clinical isolates11.2 ± 6.5[3]

Mechanism of Action and Metabolic Activation

This compound is a prodrug of stavudine, designed to bypass the rate-limiting first phosphorylation step that is dependent on cellular thymidine kinase.[1][4] Its lipophilic nature allows for efficient entry into HIV-infected cells.[1][6] Once inside the cell, it undergoes rapid hydrolysis to yield the active metabolite, alaninyl-STV-monophosphate, which is then further phosphorylated to the active triphosphate form.[1] This mechanism allows this compound to be effective in cells with low levels of thymidine kinase, such as macrophages.[1]

Stampidine_Metabolic_Pathway This compound This compound (STAMP) Cell_Membrane Cellular Entry This compound->Cell_Membrane Hydrolysis Rapid Hydrolysis Cell_Membrane->Hydrolysis Intracellular Ala_STV_MP Alaninyl-STV- Monophosphate Hydrolysis->Ala_STV_MP Phosphorylation1 Cellular Kinases Ala_STV_MP->Phosphorylation1 STV_DP STV-Diphosphate Phosphorylation1->STV_DP Phosphorylation2 Cellular Kinases STV_DP->Phosphorylation2 STV_TP STV-Triphosphate (Bioactive) Phosphorylation2->STV_TP HIV_RT HIV Reverse Transcriptase Inhibition STV_TP->HIV_RT

Caption: Metabolic activation pathway of this compound to its bioactive triphosphate form.

Experimental Protocols

The in vitro antiviral activity of this compound was evaluated using primary clinical HIV-1 isolates and peripheral blood mononuclear cells (PBMCs).

A. Virus Isolates and Cell Culture

  • Virus Source: Primary HIV-1 isolates were obtained from peripheral blood leukocytes of HIV-infected individuals.[1] Both nucleoside-resistant and non-nucleoside-resistant strains were utilized.[1][3]

  • Cell Culture: Drug susceptibility assays were performed using peripheral blood mononuclear cells (PBMCs).[1]

B. Antiviral Susceptibility Assay The general workflow for determining the in vitro antiviral activity of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from healthy donors Infection Infect PBMCs with HIV-1 isolates PBMC_Isolation->Infection Virus_Stock Prepare stock of clinical HIV-1 isolates Virus_Stock->Infection Drug_Dilution Create serial dilutions of this compound & controls Treatment Add drug dilutions to infected cells Drug_Dilution->Treatment Infection->Treatment Incubation Incubate cell cultures Treatment->Incubation Measurement Measure viral replication (e.g., p24 antigen levels) Incubation->Measurement Calculation Calculate IC50 values Measurement->Calculation Comparison Compare potency of This compound to other NRTIs Calculation->Comparison

Caption: Generalized workflow for in vitro antiviral susceptibility assays of this compound.

C. Measurement of Antiviral Activity

  • The concentration of the drug that inhibited viral replication by 50% (IC₅₀) was determined.

  • Viral replication was typically quantified by measuring the levels of HIV-1 p24 core antigen in the culture supernatants.[5]

Conclusion

The preliminary in vitro studies of this compound reveal its potent and broad-spectrum anti-HIV activity. It is significantly more potent than its parent compound, stavudine, and demonstrates efficacy against HIV-1 isolates that are resistant to other widely used NRTIs like zidovudine.[1][3] Its unique mechanism of intracellular activation, which bypasses the thymidine kinase-dependent phosphorylation, contributes to its robust antiviral profile.[1] These promising in vitro results, combined with a favorable toxicity profile in animal models, have warranted the further clinical development of this compound as a new agent in the fight against HIV/AIDS.[1][7][8]

References

The Pharmacokinetics of Stampidine: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Stampidine, a novel aryl phosphate derivative of stavudine, in various animal models. This compound (STAMP), also known as stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), has demonstrated potent anti-HIV activity, including against nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains, making its preclinical pharmacokinetic profile a subject of significant interest.[1][2][3]

Executive Summary

This compound is a prodrug designed for enhanced delivery of its active metabolites.[4] Preclinical studies in mice, rats, dogs, and cats have consistently shown that this compound is well-tolerated and achieves therapeutic plasma concentrations of its active forms after both parenteral and oral administration.[1][4][5][6] The drug exhibits a favorable safety profile, with no significant toxicity observed even at high cumulative doses.[2][7][8] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these crucial studies, and visualizes the metabolic pathway and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its primary active metabolite, ala-d4T-MP, have been characterized in several animal species. The following tables summarize the key quantitative data derived from preclinical studies.

Table 1: Pharmacokinetics of ala-d4T-MP in Mice Following a Single 100 mg/kg Bolus Dose of this compound
Administration RouteCmax (μM)
Intravenous (i.v.)64.6 ± 2.6
Intraperitoneal (i.p.)130.6 ± 9.3
Oral (p.o.)10.7 ± 3.3

Data sourced from studies in mice, where a two-compartment model was used for i.v. and i.p. administration and a one-compartment model for p.o. administration.[1]

Table 2: General Pharmacokinetic Profile of this compound in Various Animal Models
Animal ModelAdministration Route(s)Key Findings
Mice i.p., p.o.Rapid achievement of micromolar plasma concentrations of active metabolites, maintained for over 4 hours.[1][2] Well-tolerated at single doses up to 500 mg/kg and cumulative doses up to 6.4 g/kg.[2]
Rats i.p.Therapeutic micromolar plasma concentrations of this compound and its active metabolites were rapidly achieved and maintained for several hours.[4]
Dogs p.o.Achieved plasma concentrations >4 logs higher than its IC50 value at a 100 mg/kg dose.[5][6] Metabolized to yield micromolar concentrations of active metabolites.[5]
Cats p.o.Achieved plasma concentrations >4 logs higher than its IC50 value at a 100 mg/kg dose.[5][6] Well-tolerated in a 4- to 7-week treatment course.[6]

Metabolic Pathway of this compound

This compound is metabolized in vivo to its active antiviral components. The primary metabolic pathway involves the hydrolysis of the parent compound.

Stampidine_Metabolism This compound This compound Liver_Cytosol Liver Cytosol (Hydrolysis) This compound->Liver_Cytosol Ala_STV_MP ala-STV-MP (Active Metabolite) STV Stavudine (STV) (Active Metabolite) p_Bromophenol p-Bromophenol Sulfotransferase Sulfotransferase p_Bromophenol->Sulfotransferase p_Br_Ph_S p-Bromophenyl Sulfate (Phase II Metabolite) Liver_Cytosol->Ala_STV_MP Liver_Cytosol->STV Liver_Cytosol->p_Bromophenol Sulfotransferase->p_Br_Ph_S

Caption: Metabolic conversion of this compound to its active metabolites and a Phase II metabolite.

Liver cytosol plays a key role in the hydrolysis of this compound, leading to the formation of alaninyl-STV-monophosphate (Ala-STV-MP) and stavudine (STV), both of which are active anti-HIV agents.[5] This process also yields p-bromophenol, which is further sulfonated by sulfotransferase to form p-bromophenyl sulfate (p-Br-Ph-S), a major Phase II metabolite.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

Animal Models and Dosing
  • Species: Studies have utilized BALB/c and CD-1 mice, Lewis rats, beagle dogs, and domestic cats.[1][4][6][8]

  • Administration:

    • Oral (p.o.): For mice, this compound was administered via gavage using a 21-gauge stainless-steel ball-tipped feeding needle after a 12-hour fast.[1] In dogs and cats, the drug was given in hard gelatin capsules.[6][8]

    • Intraperitoneal (i.p.): Bolus doses were administered to mice and rats.[1][4]

    • Intravenous (i.v.): Administered to mice for comparative pharmacokinetic analysis.[1]

Sample Collection and Processing

A typical workflow for sample collection and analysis in a pharmacokinetic study of this compound is outlined below.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase Drug_Admin Drug Administration (p.o., i.p., or i.v.) Blood_Sampling Serial Blood Sampling (e.g., 0-360 min) Drug_Admin->Blood_Sampling Time Points Centrifugation Centrifugation (7,000 x g for 5 min) Blood_Sampling->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Extraction Sample Extraction Plasma_Separation->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: General experimental workflow for a preclinical pharmacokinetic study of this compound.

  • Blood Sampling: Blood samples were collected at various time points post-administration (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 120, 240, and 360 minutes for oral administration in mice).[1]

  • Sample Processing: All collected blood samples were heparinized and immediately centrifuged (e.g., at 7,000 x g for 5 minutes) to separate the plasma fraction.[1] The resulting plasma was then processed for analysis.

Bioanalytical Method
  • Technique: The quantification of this compound and its metabolites in plasma samples was primarily achieved using liquid chromatography coupled with mass spectrometry (LC-MS).[4] This method provides the necessary sensitivity and specificity for accurately measuring drug concentrations in biological matrices.

  • Extraction: A sample extraction procedure is performed on the plasma prior to LC-MS analysis to remove interfering substances.[1] While specific details of the extraction solvent and procedure can vary, protein precipitation is a common first step.

  • Pharmacokinetic Analysis: Time-dependent concentration changes of the analytes were analyzed using pharmacokinetic modeling software. Depending on the administration route, one-compartment or two-compartment models were applied to determine key parameters like Cmax, Tmax, and half-life.[1]

Conclusion

The extensive preclinical pharmacokinetic studies conducted on this compound across multiple animal models have established a strong foundation for its continued development. The data consistently demonstrate that this compound is efficiently converted to its active metabolites, achieving and maintaining therapeutic concentrations with a favorable safety profile. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to design and interpret further preclinical and clinical evaluations of this promising anti-HIV agent.[4][9]

References

The Dual-Action Antiretroviral: An In-depth Technical Guide on Stampidine's Effect on the Host Transcriptome in HIV Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stampidine, an experimental antiretroviral agent, and its unique impact on the host transcriptome during HIV infection. This compound, a novel aryl phosphate derivative of stavudine, has demonstrated a dual mechanism of action that sets it apart from conventional HIV therapies.[1][2][3] It not only functions as a potent nucleoside reverse transcriptase inhibitor (NRTI) but also epigenetically modulates the host's gene expression, offering a promising new avenue for HIV treatment and prevention.[1][3]

Introduction to this compound: A Dual-Function Antiretroviral

This compound (STAMP), chemically known as N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester, is a derivative of the well-known anti-HIV drug stavudine (d4T).[2] It was rationally designed to overcome the limitations of stavudine, particularly the rate-limiting step of phosphorylation that depends on the host cell's thymidine kinase.[1][4] this compound's lipophilic nature allows for easier entry into HIV-infected cells, where it is metabolized in a thymidine kinase-independent manner.[4]

What makes this compound particularly noteworthy is its dual functionality:

  • Nucleoside Reverse Transcriptase Inhibition: Like its parent compound, this compound inhibits the HIV reverse transcriptase enzyme, a critical component for the virus to convert its RNA genome into DNA, thereby halting viral replication.[1][5] It has shown remarkable potency against a wide range of HIV-1 isolates, including those resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][6][7][8]

  • Epigenetic Modulation of the Host Transcriptome: Uniquely, this compound epigenetically alters the host cell's gene expression.[1][3] It silences a specific set of genes that encode for transcription factors and signal transduction molecules, which are essential for HIV replication.[1] This includes several HIV-dependency factors (HDFs), which are host proteins that the virus hijacks for its own life cycle.[3] By "switching off" these crucial host genes, this compound creates an intracellular environment that is non-permissive for HIV replication.[1][3]

This dual-action mechanism suggests that this compound could potentially abrogate all steps in the HIV life cycle, a significant departure from existing antiretroviral agents that typically target a single step.[1]

Impact on the Host Transcriptome: Reversing HIV-Induced Changes

A key finding from preclinical research is this compound's ability to reverse the effects of HIV exposure on the host transcriptome.[1][3] This effect has been observed regardless of the NRTI-sensitivity or the presence of reverse transcriptase mutations in the infecting HIV isolate.[1][3]

At nanomolar concentrations, which are significantly lower than its non-toxic dose levels in various animal models, this compound has been shown to switch off genes for several HDFs required for HIV replication in T-cells.[1][6] This epigenetic silencing is a powerful mechanism that prevents HIV from distorting and disrupting key cellular transcriptional networks.[3]

Table 1: Summary of this compound's In Vitro Anti-HIV Potency

HIV-1 StrainsPotency (IC50)Reference
NRTI-Resistant Primary Clinical IsolatesSubnanomolar to low nanomolar[6]
NNRTI-Resistant IsolatesSubnanomolar to low nanomolar[6]
17 NRTI-Resistant Strains in PBMCsSubnanomolar to nanomolar (Mean ± SEM = 12.0 ± 3.2 nM)[3][9]
Zidovudine-Resistant Clinical IsolatesNanomolar (Mean ± SE = 8.7 ± 2.7 nM)[4]
Non-B Subtype Clinical IsolatesSubnanomolar to nanomolar[7][10]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the efficacy and mechanism of action of this compound.

3.1. In Vitro Anti-Retroviral (ARV) Potency Assays

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are commonly used to assess the potency of this compound against various HIV-1 strains.[1][3] Thymidine kinase-deficient T-cells have also been utilized to demonstrate this compound's efficacy in a manner independent of this enzyme.[4]

  • HIV-1 Strains: A wide array of HIV-1 isolates are used, including laboratory-adapted strains, primary clinical isolates with genotypic and phenotypic resistance to NRTIs and NNRTIs, and recombinant HIV clones with specific resistance-conferring mutations.[1][3][4][7]

  • Assay Principle: The potency of this compound is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit HIV-1 replication by 50%. This is often quantified by measuring the level of HIV-1 p24 core protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Procedure:

    • PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

    • The stimulated cells are then infected with a specific HIV-1 isolate.

    • Varying concentrations of this compound are added to the infected cell cultures.

    • After a defined incubation period (typically 7 days), the cell culture supernatant is collected.

    • The amount of HIV-1 p24 antigen in the supernatant is quantified using ELISA to determine the extent of viral replication.

    • The IC50 value is then calculated based on the dose-response curve.

3.2. Transcriptomic Analysis (Conceptual Workflow)

While specific transcriptomic data from this compound studies is not publicly detailed, a standard experimental workflow for such an analysis would be as follows:

  • Cell Culture and Treatment: HIV-infected T-cells are cultured in the presence and absence of this compound at a predetermined effective concentration. Uninfected cells serve as a negative control.

  • RNA Extraction: After a specific treatment duration, total RNA is extracted from the cells using standard molecular biology techniques (e.g., TRIzol reagent or column-based kits).

  • RNA Sequencing (RNA-Seq): The extracted RNA is then subjected to next-generation sequencing to obtain a comprehensive profile of the transcriptome. This involves library preparation, sequencing, and data acquisition.

  • Bioinformatic Analysis: The raw sequencing data is processed to identify differentially expressed genes between the different treatment groups. This involves read mapping, transcript quantification, and statistical analysis.

  • Pathway Analysis: Genes that are significantly up- or down-regulated are then analyzed using bioinformatics tools to identify the biological pathways and cellular processes that are most affected by this compound treatment.

Visualizing Mechanisms and Workflows

4.1. Signaling Pathways and Experimental Design

The following diagrams illustrate the conceptual mechanism of this compound and a typical experimental workflow for its evaluation.

Stampidine_Mechanism cluster_virus HIV Life Cycle cluster_host Host Cell HIV_RNA HIV_RNA HIV_DNA HIV_DNA HIV_RNA->HIV_DNA Reverse Transcription Integration Integration HIV_DNA->Integration Viral_Proteins Viral_Proteins Integration->Viral_Proteins Transcription & Translation New_Virions New_Virions Viral_Proteins->New_Virions Assembly HDF_Genes HIV Dependency Factor Genes HDF_Proteins HDF_Proteins HDF_Genes->HDF_Proteins Expression HDF_Proteins->Integration HDF_Proteins->Viral_Proteins This compound This compound This compound->HIV_DNA Inhibits RT This compound->HDF_Genes Epigenetic Silencing

Conceptual dual-action mechanism of this compound in an HIV-infected host cell.

Experimental_Workflow Start Start: Isolate PBMCs Stimulate Stimulate PBMCs (PHA, IL-2) Start->Stimulate Infect Infect with HIV-1 Isolate Stimulate->Infect Treat Treat with varying concentrations of this compound Infect->Treat Incubate Incubate for 7 days Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify p24 Antigen (ELISA) Collect->ELISA Calculate Calculate IC50 ELISA->Calculate

A typical experimental workflow for determining the in vitro potency of this compound.

Clinical Development and Future Directions

This compound has undergone a first-in-human Phase I clinical trial, where it was found to be well-tolerated and did not cause dose-limiting toxicity at single doses ranging from 5 to 25 mg/kg.[6][11] Its favorable safety and activity profile, coupled with its unique dual-action mechanism, positions this compound as a promising candidate for further development, not only for the treatment of HIV infection but also as a potential agent for pre-exposure prophylaxis (PrEP).[6]

The epigenetic modulation of the host transcriptome represents a significant advancement in antiretroviral therapy. By targeting host factors essential for viral replication, this compound may offer a more durable and resistance-proof treatment strategy. Further research, particularly comprehensive transcriptomic and proteomic studies, will be crucial to fully elucidate the molecular pathways affected by this compound and to realize its full therapeutic potential in the fight against HIV/AIDS.

References

Initial Toxicity Profile of Stampidine in Preclinical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical toxicity profile of Stampidine (Stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate)), a novel aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine. The data presented herein is collated from a range of publicly available in vivo and in vitro studies aimed at characterizing the safety of this anti-HIV drug candidate.

Executive Summary

This compound has demonstrated a favorable safety profile across multiple preclinical animal models, including mice, rats, dogs, cats, and rabbits. In vivo studies have consistently shown that this compound is well-tolerated at high dose levels, with no significant acute, subacute, or chronic toxicity observed. Key findings indicate a lack of dose-limiting organ toxicity, including the absence of gastrointestinal, hematologic, hepatic, and neurological adverse effects. Furthermore, reproductive and developmental studies in rabbits revealed no evidence of maternal toxicity, teratogenicity, or other developmental toxicities. While specific genotoxicity and carcinogenicity studies are not extensively reported in the public domain, the available data from repeated-dose toxicity studies support a favorable preliminary safety assessment.

In Vivo Toxicity Studies

A series of in vivo studies have been conducted to evaluate the toxicity of this compound following acute and repeated dosing in various species. These studies form the core of the preclinical safety evaluation and are summarized below.

Acute and Subacute Toxicity in Rodents

Single-dose and short-term repeated-dose studies in mice and rats have established a wide safety margin for this compound.

Data Presentation: Acute and Subacute Toxicity of this compound in Rodents

Species/StrainRoute of AdministrationDose LevelDurationObservationsReference(s)
BALB/c MiceIntraperitoneal (i.p.)Up to 600 mg/kgSingle BolusNontoxic[1]
BALB/c MiceOral (p.o.) GavageUp to 500 mg/kgSingle BolusNo detectable acute or subacute toxicity[2][3]
CD-1 Micei.p. or p.o.Up to 500 mg/kgSingle BolusNo detectable acute or subacute toxicity[2][3]
Micei.p. or p.o.Not specifiedDaily for up to 8 weeksCumulative doses as high as 6.4 g/kg were not associated with any detectable toxicity[1][2][3][4][5]
RatsNot specifiedNot specifiedNot specifiedWell tolerated at cumulative doses > 1 g/kg[5][6]

Experimental Protocols: Rodent Toxicity Studies

  • Animal Models: Studies utilized various mouse strains including BALB/c, CD-1, and CB17-SCID mice, as well as Lewis rats.[2][5] Animals were typically 6 to 8 weeks of age at the start of the studies.[7]

  • Housing and Husbandry: Animals were maintained under specific pathogen-free conditions in microisolator cages with autoclaved food, water, and bedding.[2][7]

  • Dosing: this compound was administered via intraperitoneal (i.p.) injection or oral (p.o.) gavage. The vehicle for i.p. administration was often a 20% dimethyl sulfoxide (DMSO) in phosphate-buffered saline solution.[7]

  • Monitoring: Animals were monitored daily for clinical signs of toxicity. Blood tests were conducted at various intervals (e.g., days 3, 7, 14, 30 and weekly for longer studies) to assess systemic toxicity.[2] At the termination of the studies, a comprehensive histopathological examination of various organs was performed on both treated and control animals.[2][7]

Repeated-Dose Toxicity in Non-Rodents

To assess the toxicity profile in larger animal models, studies were conducted in beagle dogs and domestic cats.

Data Presentation: Repeated-Dose Toxicity of this compound in Dogs and Cats

SpeciesRoute of AdministrationDose LevelDurationObservationsReference(s)
Beagle DogsOral (capsules)25-100 mg/kg (twice daily)4-7 weeksWell-tolerated at cumulative doses up to 8.4 g/kg. No clinical or laboratory evidence of toxicity. No toxic lesions in organs.[1]
Domestic Cats (FIV-infected)Oral (capsules)25-100 mg/kg (twice daily)4-7 weeksWell-tolerated at cumulative doses up to 8.4 g/kg. Sporadic nausea and vomiting, and some instances of elevated serum ALT levels were noted. No this compound-related toxic lesions found in any organs.[1]

Experimental Protocols: Non-Rodent Toxicity Studies

  • Animal Models: Beagle dogs and feline immunodeficiency virus (FIV)-infected domestic cats were used.[1]

  • Dosing: this compound was administered twice daily in hard gelatin capsules.[1]

  • Monitoring: Comprehensive monitoring included clinical observations, body weight, food consumption, and laboratory investigations (hematology, clinical chemistry, and urinalysis). Electrocardiograms (ECGs) and blood pressure measurements were also performed.[1] Upon study completion, a full necropsy and histopathological evaluation of tissues were conducted.[1]

Specialized Toxicology Studies

Reproductive and Developmental Toxicity

The potential for this compound to cause reproductive or developmental effects was assessed in rabbits, a standard non-rodent species for such studies.

Data Presentation: Reproductive and Developmental Toxicity of this compound in Rabbits

SpeciesRoute of AdministrationDose LevelStudy TypeKey FindingsReference(s)
New Zealand White RabbitsNot specified10 - 40 mg/kg/dayDevelopmental and ReproductiveNo maternal toxicity, developmental toxicity, or teratogenicity observed. No adverse effects on the reproductive health of female rabbits or their progeny.[4][8][9]

Experimental Protocols: Rabbit Developmental Toxicity Study

  • Animal Model: Mated female New Zealand white rabbits were used.[8]

  • Dosing: this compound was administered daily during the period of organogenesis.

  • Endpoints: The study evaluated maternal health, pregnancy outcomes (e.g., number of corpora lutea, implantations, resorptions), and fetal development (e.g., fetal weight, external, visceral, and skeletal abnormalities).[8]

In Vitro Cytotoxicity

In vitro assays were conducted to assess the cytotoxic potential of this compound on various cell types.

Data Presentation: In Vitro Cytotoxicity of this compound

Cell TypeConcentrationDurationKey FindingsReference(s)
Human Vaginal and Endocervical Epithelial CellsUp to 1 mMNot specifiedNot cytotoxic[3]
Human SpermUp to 1 mMNot specifiedNo adverse effect on sperm motility, kinematics, or cervical mucus penetrability.[3][6]
Human Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedNot specifiedSelectivity index of >100,000 (a measure of the ratio of cytotoxic concentration to effective concentration).[8]

Experimental Protocols: In Vitro Cytotoxicity Assays

  • Cell Viability Assays: Standard cell viability assays were used to determine the effect of a range of this compound concentrations on the survival and proliferation of cells.

  • Sperm Function Tests: Assays evaluated sperm motility and the ability of sperm to penetrate cervical mucus after exposure to this compound.[3]

Mechanism of Action and Associated Pathways

This compound is a prodrug that requires intracellular activation to exert its anti-HIV effect. Its mechanism also involves the epigenetic modulation of host cell gene expression.

Bioactivation Pathway

This compound is designed to bypass the rate-limiting initial phosphorylation step of its parent compound, stavudine.

Bioactivation_Pathway cluster_cell Infected Host Cell This compound This compound (Extracellular) Ala_d4T_MP Alaninyl-d4T-monophosphate (ala-d4T-MP) This compound->Ala_d4T_MP Hydrolysis Cell_Membrane Cell Membrane d4T_MP Stavudine Monophosphate (d4T-MP) Ala_d4T_MP->d4T_MP d4T_DP Stavudine Diphosphate (d4T-DP) d4T_MP->d4T_DP Thymidylate Kinase d4T_TP Stavudine Triphosphate (d4T-TP) (Active Metabolite) d4T_DP->d4T_TP NDP Kinase HIV_RT HIV Reverse Transcriptase d4T_TP->HIV_RT Inhibition Inhibition

Caption: Intracellular activation pathway of this compound to its active triphosphate form.

Epigenetic Modulation

This compound has been shown to silence the expression of host dependency factor (HDF) genes, which are essential for HIV replication. This represents a secondary mechanism of its antiviral activity.

Epigenetic_Modulation This compound This compound Epigenetic_Machinery Host Cell Epigenetic Machinery This compound->Epigenetic_Machinery Modulates HDF_Genes Host Dependency Factor (HDF) Genes (e.g., transcription factors, signal transduction molecules) Epigenetic_Machinery->HDF_Genes Induces Methylation & Silences Transcription HDF_Proteins HDF Proteins HDF_Genes->HDF_Proteins Expression HIV_Replication HIV Replication Cycle (Entry, Integration, Transcription) HDF_Genes->HIV_Replication Silencing Inhibits HDF_Proteins->HIV_Replication Facilitates

Caption: Epigenetic silencing of Host Dependency Factor (HDF) genes by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo toxicity study as described in the preclinical evaluation of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_termination Study Termination & Analysis Animal_Selection Animal Selection (e.g., BALB/c Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Randomization Randomization into Groups (Treatment vs. Vehicle Control) Acclimatization->Randomization Dosing Daily Dosing (i.p. or p.o.) for up to 8 weeks Randomization->Dosing Clinical_Obs Daily Clinical Observations (Morbidity, Mortality) Dosing->Clinical_Obs Body_Weight Body Weight & Food Consumption Dosing->Body_Weight Blood_Sampling Periodic Blood Sampling (Hematology, Clinical Chemistry) Dosing->Blood_Sampling Necropsy Terminal Necropsy Dosing->Necropsy Histopathology Histopathological Examination of Organs and Tissues Necropsy->Histopathology Data_Analysis Data Analysis and Reporting Histopathology->Data_Analysis

Caption: Generalized workflow for a repeated-dose in vivo toxicity study of this compound.

Conclusion

The initial preclinical toxicity data for this compound are encouraging, indicating a high therapeutic index. The compound is well-tolerated in multiple species at doses significantly exceeding those required for antiviral efficacy. No major organ toxicities were identified in short-term or longer-term (up to 8 weeks) studies, and no reproductive or developmental toxicities were observed in rabbits. While publicly available data on formal genotoxicity and carcinogenicity studies are limited, the overall preclinical safety profile of this compound supports its further development as a potential anti-HIV therapeutic. Researchers and drug development professionals should consider these findings as a strong foundation for continued investigation into the clinical safety and efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine is an arylphosphoramidate derivative of stavudine (d4T) and a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV activity.[1] This document provides a detailed protocol for the chemical synthesis and purification of this compound, adapted from established large-scale synthesis procedures.[2][3] The protocol is intended for researchers in virology, medicinal chemistry, and drug development. It outlines the necessary reagents, step-by-step procedures, and purification methods to obtain high-purity this compound.

Introduction

This compound, chemically named N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester, is a promising anti-HIV agent.[1][2] As a prodrug of stavudine, it is designed to overcome the rate-limiting initial phosphorylation step of d4T, thereby exhibiting potent activity against both wild-type and drug-resistant HIV-1 strains.[4] The synthesis of this compound involves the formation of a phosphoramidate linkage between stavudine and L-alanine methyl ester, with a p-bromophenyl group attached to the phosphorus atom. This protocol details a robust and scalable method for its preparation and subsequent purification.

Data Presentation

Table 1: Summary of Key Synthesis Parameters and Expected Outcomes

ParameterValueReference
Starting Materials Stavudine (d4T), 4-Bromophenol, Phosphorus oxychloride, L-Alanine methyl ester hydrochloride[3]
Key Reagents Triethylamine, Methylene chloride[3]
Reaction Time 18 - 48 hours for the first step, 5 - 48 hours for the second step[3]
Purification Method Recrystallization[3]
Expected Yield High (specific yield dependent on scale and optimization)
Final Product Form Solid[2]

Experimental Protocol: Synthesis and Purification of this compound

This protocol is based on the large-scale synthesis of GMP-grade this compound.[2][3]

Materials and Reagents:

  • Stavudine (d4T)

  • 4-Bromophenol

  • Phosphorus oxychloride (POCl₃)

  • L-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Methylene chloride (CH₂Cl₂)

  • Ice

Equipment:

  • Three-necked round-bottom flask (50 L for kilogram scale, adaptable for lab scale)

  • Overhead stirrer

  • Internal temperature monitor

  • Dropping funnel with a nitrogen inlet

  • Containment vessel

Procedure:

Step 1: Formation of the Phosphoroamidic Chloride Intermediate

  • Under a nitrogen atmosphere, add methylene chloride and phosphorus oxychloride to a three-necked round-bottom flask equipped with an overhead stirrer, internal temperature monitor, and a dropping funnel.

  • Cool the solution with an ice bath while stirring, maintaining a positive nitrogen pressure.

  • Slowly add a solution of 4-bromophenol in methylene chloride to the cooled reaction mixture.

  • In a separate flask, prepare a solution of L-alanine methyl ester hydrochloride and triethylamine in methylene chloride.

  • Add the L-alanine methyl ester solution dropwise to the main reaction flask. An exothermic reaction will occur; maintain the temperature at or below ambient (≤ 23 °C) using external cooling. The addition should take approximately 1-3 hours.

  • Allow the mixture to stir at ambient temperature for 18-48 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC).

Step 2: Coupling with Stavudine

  • Once the formation of the intermediate is complete, add stavudine (d4T) to the reaction mixture.

  • Follow with the dropwise addition of triethylamine. This addition is also exothermic and requires external cooling to maintain ambient temperature. The addition time is approximately 1-3 hours.

  • Let the reaction mixture stir at ambient temperature for 5-48 hours. Monitor the reaction for completion by TLC.

Step 3: Purification by Recrystallization

  • Upon completion of the reaction, the crude this compound is purified. The primary method for purification on a large scale is recrystallization, which effectively removes impurities, including unreacted stavudine and thymine.[3]

  • The specific solvent system for recrystallization should be determined based on the scale of the synthesis and may include solvent systems like ethyl acetate/heptane or other suitable organic solvents.

  • Filter the recrystallized solid this compound and dry it under a vacuum to obtain the final product.

Mandatory Visualization

Diagram 1: Synthesis Workflow of this compound

Stampidine_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification POCl3 Phosphorusoxychloride Intermediate Phosphoroamidic Chloride Intermediate POCl3->Intermediate:w + Methylene Chloride Bromophenol 4-Bromophenol Bromophenol->Intermediate:w + Methylene Chloride AlaMe L-Alanine methyl ester HCl + TEA AlaMe->Intermediate:w + Methylene Chloride (dropwise) d4T Stavudine (d4T) Intermediate->d4T Reaction Mixture Crude_this compound Crude this compound d4T->Crude_this compound + TEA (dropwise) TEA2 Triethylamine Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship of this compound Synthesis

Stampidine_Logic Start Starting Materials (d4T, 4-Bromophenol, POCl3, L-Alanine methyl ester HCl) Reaction1 Formation of Phosphoroamidic Chloride Start->Reaction1 Reagents: TEA, CH2Cl2 Reaction2 Coupling with Stavudine Reaction1->Reaction2 Purification Purification by Recrystallization Reaction2->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct

Caption: Logical flow of the this compound synthesis process.

References

Application Notes and Protocols for Reverse Transcriptase Inhibition Assay with Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting a reverse transcriptase (RT) inhibition assay using Stampidine, a potent nucleoside reverse transcriptase inhibitor (NRTI).

Introduction

This compound (STAMP), a novel aryl phosphate derivative of stavudine (d4T), is an experimental nucleoside reverse transcriptase inhibitor with potent activity against Human Immunodeficiency Virus (HIV).[1][2] As an NRTI, this compound acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a critical step in the retroviral life cycle.[3] Its unique structure allows it to be effective against HIV-1 strains that are resistant to other NRTIs.[4][5][6] This document outlines the principles and a detailed protocol for evaluating the inhibitory activity of this compound on HIV-1 reverse transcriptase.

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA strand by the reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. This effectively halts the replication of the virus.[3]

Caption: Mechanism of this compound as a Reverse Transcriptase Inhibitor.

Quantitative Data: In Vitro Anti-HIV-1 Activity of this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various HIV-1 isolates as reported in the literature.

HIV-1 Strain/IsolateThis compound IC50 (nM)Comparator IC50 (nM)Reference
Laboratory HIV-1 Strain (HTLVIIIB, B-envelope subtype)1-[7][8]
Primary Clinical Isolates2-[7][8]
Non-B Subtype Clinical Isolates (n=9)1.7 ± 0.7Stavudine: 240 ± 7, Zidovudine: 3.8 ± 0.1[4]
NRTI-Resistant Primary Clinical Isolates (n=20)8.7 ± 2.7Zidovudine: 1600 ± 300[4]
NNRTI-Resistant Clinical Isolates (n=9)11.2 ± 6.5-[5]
Multi-NRTI-Resistant Recombinant Clones and Clinical IsolatesSubnanomolar to nanomolar-[6]

Experimental Protocol: Non-Radioactive Reverse Transcriptase Inhibition Assay

This protocol is based on the principles of commercially available colorimetric reverse transcriptase assay kits.[9][10] It allows for the quantitative determination of RT activity and the evaluation of inhibitors like this compound.

Objective: To determine the IC50 value of this compound against HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of digoxigenin (DIG) and biotin-labeled dUTP into a DNA molecule synthesized by the reverse transcriptase using a poly(A) x oligo(dT)15 template/primer. The biotin-labeled DNA is then captured on a streptavidin-coated microplate. The incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The absorbance of the product is directly proportional to the RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • Microplate Reader (405 nm)

  • Streptavidin-coated 96-well microplate

  • Poly(A) x oligo(dT)15 template/primer

  • DIG-dUTP and Biotin-dUTP

  • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

  • Lysis Buffer

  • Anti-DIG-POD antibody

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Incubator (37°C)

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 RT Reaction and Incubation cluster_2 Detection cluster_3 Data Analysis Prep_this compound Prepare this compound Dilutions Add_to_Plate Add Reagents to Microplate Wells Prep_this compound->Add_to_Plate Prep_RT Prepare RT Working Solution Prep_RT->Add_to_Plate Prep_Reaction_Mix Prepare Reaction Mix (Template, dNTPs, Buffer) Prep_Reaction_Mix->Add_to_Plate Incubate_37C Incubate at 37°C Add_to_Plate->Incubate_37C Transfer_to_Strep_Plate Transfer Reaction Product to Streptavidin-Coated Plate Incubate_37C->Transfer_to_Strep_Plate Incubate_Capture Incubate for Biotin Binding Transfer_to_Strep_Plate->Incubate_Capture Wash_1 Wash Plate Incubate_Capture->Wash_1 Add_Anti_DIG Add Anti-DIG-POD Wash_1->Add_Anti_DIG Incubate_Ab Incubate Add_Anti_DIG->Incubate_Ab Wash_2 Wash Plate Incubate_Ab->Wash_2 Add_Substrate Add ABTS Substrate Wash_2->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Application Notes and Protocols for Assessing the Antiviral Spectrum of Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral spectrum of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI). This compound, a derivative of stavudine, has demonstrated potent activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][4] This document outlines the necessary in vitro and in vivo methodologies to characterize its antiviral efficacy, resistance profile, and cytotoxicity.

Overview of this compound's Antiviral Activity

This compound is an experimental antiretroviral drug candidate that exhibits potent in vitro activity against a broad range of HIV-1 isolates.[5] It has shown subnanomolar to low nanomolar potency against both genotypically and phenotypically NRTI-resistant primary clinical HIV isolates.[1][5] Its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV replication cycle.[1][4] Preclinical studies in various animal models, including mice, rats, dogs, and cats, have indicated a favorable safety and pharmacokinetic profile.[5][6][7]

In Vitro Efficacy Assessment

A variety of cell-based assays are crucial for determining the in vitro antiviral spectrum of this compound. These assays measure the ability of the compound to inhibit viral replication in cultured cells.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a key marker of viral replication.

Protocol:

  • Cell Culture: Seed susceptible host cells (e.g., peripheral blood mononuclear cells (PBMCs), MT-4 cells) in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect the cells with a known titer of HIV-1 (e.g., laboratory-adapted strains like HTLVIIIB or clinical isolates) in the presence of varying concentrations of this compound.[6] Include a virus-only control and a no-virus control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • p24 Quantification: After incubation, collect the cell culture supernatant. Determine the p24 antigen concentration in the supernatant using a commercial or in-house HIV-1 p24 ELISA kit according to the manufacturer's instructions.[8][9][10][11]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces p24 production by 50% compared to the virus control.

Reverse Transcriptase (RT) Activity Assay

This assay directly measures the activity of the HIV reverse transcriptase enzyme in the culture supernatant, providing another indicator of viral replication.

Protocol:

  • Sample Collection: Collect culture supernatants from this compound-treated and untreated infected cell cultures as described in the p24 assay.

  • RT Assay: Use a commercially available colorimetric or radioactive RT assay kit.[12][13]

  • Procedure: The general principle involves the reverse transcription of a provided template-primer complex by the RT present in the supernatant. The newly synthesized DNA is then quantified.

  • Data Analysis: Determine the concentration of this compound that inhibits RT activity by 50% (IC50).

Plaque Reduction Assay

This assay is suitable for viruses that cause visible plaques (areas of cell death) in a cell monolayer and can be adapted to assess the activity of this compound against other viruses.

Protocol:

  • Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of this compound for 1 hour.

  • Infection: Adsorb the virus-drug mixture onto the cell monolayers for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound to restrict virus spread to adjacent cells.[14][15][16]

  • Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.

  • Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of plaques compared to the virus control.

Cytotoxicity Assessment

It is essential to evaluate the toxicity of this compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a suitable density.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assays.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[17][18][19]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

Resistance Profiling

Assessing the potential for HIV-1 to develop resistance to this compound is a critical step in its preclinical evaluation.

Protocol:

  • In Vitro Selection: Culture HIV-1 in the presence of sub-optimal concentrations of this compound over an extended period.

  • Monitoring: Monitor viral replication (e.g., by p24 ELISA) and gradually increase the drug concentration as the virus adapts.

  • Genotypic Analysis: Once resistance is selected, isolate the viral RNA, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations associated with resistance.[20][21][22][23]

  • Phenotypic Analysis: Characterize the drug susceptibility of the resistant virus to this compound and other NRTIs to determine the cross-resistance profile.

In Vivo Efficacy Assessment

Animal models are essential for evaluating the in vivo antiviral activity, pharmacokinetics, and safety of this compound.

Humanized SCID Mouse Model for HIV-1

This model involves implanting human immune cells or tissues into severe combined immunodeficient (SCID) mice, making them susceptible to HIV-1 infection.

Protocol:

  • Animal Model: Use SCID mice reconstituted with human peripheral blood lymphocytes (Hu-PBL-SCID).[6][24][25][26][27]

  • Infection: Infect the mice with a clinical isolate of HIV-1.

  • Treatment: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.[6] Include a placebo-treated control group.

  • Monitoring: Monitor viral load in the plasma using a quantitative PCR (qPCR) assay for HIV-1 RNA. Also, monitor for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and assess the viral load in various tissues (e.g., spleen, lymph nodes).

Feline Immunodeficiency Virus (FIV) Cat Model

FIV is a lentivirus that causes an AIDS-like syndrome in cats and serves as a relevant model for HIV-1 infection.

Protocol:

  • Animal Model: Use cats chronically infected with FIV.[28]

  • Treatment: Administer this compound orally at different dosages.[28]

  • Monitoring: Monitor the FIV viral load in peripheral blood mononuclear cells (PBMCs) using a reverse transcriptase assay or qPCR.[27]

  • Safety Assessment: Monitor the animals for any adverse effects throughout the treatment period.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1

Virus StrainCell LineAssayIC50 (nM)CC50 (µM)Selectivity Index (SI)
Zidovudine-Sensitive Isolate 1PBMCsp24 ELISAValueValueValue
Zidovudine-Resistant Isolate 1PBMCsp24 ELISAValueValueValue
NNRTI-Resistant Isolate 1MT-4RT AssayValueValueValue
HIV-1 Subtype C IsolatePBMCsp24 ELISAValueValueValue

Note: Replace "Value" with experimental data.

Table 2: In Vivo Efficacy of this compound in HIV-1 Infected Hu-PBL-SCID Mice

Treatment GroupDose (mg/kg/day)Route of AdministrationMean Plasma Viral Load Reduction (log10 copies/mL)
Placebo-OralValue
This compoundDose 1OralValue
This compoundDose 2OralValue

Note: Replace "Value" and "Dose" with experimental data.

Visualizations

Signaling Pathway and Experimental Workflows

Antiviral_Mechanism_of_this compound cluster_virus HIV-1 cluster_cell Host T-Cell Viral RNA Viral RNA Viral_DNA Viral DNA Viral RNA->Viral_DNA Reverse Transcription This compound This compound d4T-TP Stavudine Triphosphate (Active Metabolite) This compound->d4T-TP Intracellular Phosphorylation Reverse_Transcriptase Reverse Transcriptase d4T-TP->Reverse_Transcriptase Inhibition Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

Caption: Mechanism of action of this compound as a reverse transcriptase inhibitor.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells Compound_Dilution 2. Prepare this compound Dilutions Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Infection 3. Infect Cells with HIV-1 + this compound Compound_Dilution->Infection Incubation 4. Incubate (3-7 days) Infection->Incubation Quantification 5. Quantify Viral Replication (p24 ELISA / RT Assay) Incubation->Quantification IC50 6. Calculate IC50 Quantification->IC50 SI Calculate Selectivity Index IC50->SI CC50 Calculate CC50 Cytotoxicity->CC50 CC50->SI

Caption: Workflow for in vitro assessment of this compound's antiviral activity.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model 1. Establish Animal Model (Hu-PBL-SCID Mice or FIV+ Cats) Infection 2. Infect with Virus Animal_Model->Infection Treatment_Groups 3. Group Animals (Placebo vs. This compound) Infection->Treatment_Groups Drug_Administration 4. Administer Treatment Treatment_Groups->Drug_Administration Viral_Load 5. Monitor Viral Load (qPCR / RT Assay) Drug_Administration->Viral_Load Toxicity 6. Observe for Toxicity Drug_Administration->Toxicity Endpoint 7. Endpoint Analysis (Tissue Viral Load) Viral_Load->Endpoint Toxicity->Endpoint

Caption: Workflow for in vivo efficacy assessment of this compound.

References

Application Notes & Protocols: Stampidine for in vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (Stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate)) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against Human Immunodeficiency Virus (HIV).[1][2] As a derivative of stavudine (d4T), this compound is designed to bypass the rate-limiting step of initial phosphorylation by thymidine kinase, making it effective against thymidine kinase-deficient cells.[1][3] These application notes provide detailed protocols for the formulation and use of this compound in in vitro cell culture experiments to assess its antiviral efficacy and cytotoxicity.

Physicochemical Properties

A clear understanding of this compound's properties is crucial for its effective use in experimental settings.

PropertyValueReference
CAS Number 217178-62-6[1]
Formula C20H23BrN3O8P[1]
Molar Mass 544.295 g/mol [1]
Solubility DMSO: 100 mg/mL (183.73 mM)[4]

Stock Solution Preparation

Proper preparation of a stock solution is the first step in ensuring accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a 100 mg/mL (183.73 mM) stock solution.[4]

  • Vortex the tube thoroughly to dissolve the powder.

  • If necessary, use an ultrasonic bath to aid dissolution.[4]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]

Antiviral Activity Assay

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • HIV-1 viral stock (e.g., HTLVIIIB)[4]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • 96-well cell culture plates

  • This compound stock solution

  • p24 antigen ELISA kit

Protocol:

  • PBMC Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA (5 µg/mL) for 3 days.

    • Wash the cells and resuspend them in culture medium containing IL-2 (10 U/mL).

  • Assay Setup:

    • Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in culture medium and add them to the designated wells. Include a no-drug control.

    • Infect the cells with a pre-titered amount of HIV-1 stock.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • After 7 days of incubation, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity of this compound

HIV-1 StrainCell TypeIC50 (nM)Reference
HTLVIIIB (Lab Strain)PBMCs1[4][5]
Primary Clinical IsolatesPBMCs2[4][5]
NRTI-Resistant IsolatesPBMCs8.7[3][4]
NNRTI-Resistant IsolatesPBMCs11.2[4][6]

Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound in cell culture using a standard MTT assay.

Materials:

  • Target cells (e.g., PBMCs, genital tract epithelial cells)[4]

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

    • Allow the cells to adhere overnight if using adherent cells.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

In Vitro Cytotoxicity of this compound

Cell TypeExposure Time (hours)Concentration Range (µM)ResultReference
Genital Tract Epithelial Cells247.8 - 1,000Not cytotoxic[4][5]

Visualizing Experimental Workflows and Mechanisms

This compound's Mechanism of Action

This compound acts as a prodrug of stavudine monophosphate, bypassing the initial, often rate-limiting, phosphorylation step required for the activation of many NRTIs.

Stampidine_Mechanism This compound This compound Intracellular_Metabolism Intracellular Metabolism This compound->Intracellular_Metabolism Stavudine_Monophosphate Stavudine Monophosphate Intracellular_Metabolism->Stavudine_Monophosphate Stavudine_Triphosphate Stavudine Triphosphate (Active Form) Stavudine_Monophosphate->Stavudine_Triphosphate Cellular Kinases Inhibition Inhibition Stavudine_Triphosphate->Inhibition HIV_RT HIV Reverse Transcriptase Viral_DNA_Synthesis Viral DNA Synthesis HIV_RT->Viral_DNA_Synthesis Inhibition->HIV_RT

Caption: Mechanism of this compound activation and action.

Experimental Workflow: Antiviral Activity Assay

The following diagram illustrates the key steps in determining the antiviral efficacy of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC_Isolation Isolate PBMCs PHA_Stimulation Stimulate with PHA PBMC_Isolation->PHA_Stimulation Cell_Seeding Seed PBMCs in 96-well Plate PHA_Stimulation->Cell_Seeding Stampidine_Dilution Prepare this compound Serial Dilutions Add_Compound Add this compound Dilutions Stampidine_Dilution->Add_Compound Cell_Seeding->Add_Compound HIV_Infection Infect with HIV-1 Add_Compound->HIV_Infection Incubation Incubate for 7 days HIV_Infection->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant p24_ELISA p24 Antigen ELISA Collect_Supernatant->p24_ELISA Data_Analysis Calculate IC50 p24_ELISA->Data_Analysis

Caption: Workflow for assessing antiviral activity.

Experimental Workflow: Cytotoxicity Assay

This diagram outlines the procedure for evaluating the cytotoxic potential of this compound.

Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_readout Readout cluster_final Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add this compound Dilutions Cell_Seeding->Add_Compound Stampidine_Dilution Prepare this compound Serial Dilutions Stampidine_Dilution->Add_Compound Incubation Incubate (24-72h) Add_Compound->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate CC50 Read_Absorbance->Data_Analysis

Caption: Workflow for determining cytotoxicity.

References

Proper storage and handling conditions for Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine is a potent nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum activity against Human Immunodeficiency Virus (HIV), including strains resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][4] As a derivative of stavudine, this compound is designed to bypass the rate-limiting initial phosphorylation step, offering a more favorable pharmacodynamic profile.[1][4] Beyond its role as an NRTI, this compound also acts as an epigenetic modulator, silencing a range of host dependency factor genes essential for the HIV replication cycle.[1]

These application notes provide detailed information on the proper storage, handling, and experimental use of this compound.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity. As a derivative of stavudine, which is known to degrade under hydrolytic, oxidative, and photolytic conditions, it is recommended to protect this compound from light.[5]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°CLong-termProtect from light and moisture.
Stock Solution-80°C6 monthsIn an appropriate solvent such as DMSO.[6][7] Aliquot to avoid repeat freeze-thaw cycles.
Stock Solution-20°C1 monthIn an appropriate solvent such as DMSO.[6][7] For shorter-term storage.

Table 2: pH Stability of this compound

pHTemperatureLight ConditionEstimated % Degradation (24 hours)
3.025°CDark< 1%
5.025°CDark2-5%
7.425°CDark5-10%
9.025°CDark> 15%
7.425°CAmbient Light10-20%

Note: The degradation percentages are illustrative. Actual stability should be determined empirically for the specific buffer and storage conditions used.

Handling and Safety Precautions

Standard laboratory safety protocols for handling potent chemical compounds should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area or a chemical fume hood.

  • Avoiding inhalation of dust or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Solubility and Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO).[7] For experimental use, stock solutions are typically prepared in DMSO and then further diluted in aqueous buffers or cell culture media. To aid dissolution, gentle heating and/or sonication can be employed.[6]

Table 3: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 100 mg/mL (183.73 mM)[7]Ultrasonic assistance may be needed.[7]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.[6]

Protocol 2: Preparation of an In Vivo Working Solution

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[6] Below are examples of vehicle formulations that have been used.

Option A: PEG300/Tween-80/Saline Formulation

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to a final concentration of 40%.

  • Add Tween-80 to a final concentration of 5%.

  • Add saline to make up the final volume (45%).

  • Vortex until a clear solution is obtained.

Option B: SBE-β-CD/Saline Formulation

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add a 20% SBE-β-CD solution in saline to a final DMSO concentration of 10%.

  • Mix thoroughly until the solution is clear.

Experimental Protocols

In Vitro Anti-HIV Activity Assay (p24 ELISA)

This protocol describes a method to determine the anti-HIV activity of this compound by quantifying the inhibition of viral replication in peripheral blood mononuclear cells (PBMCs) through a p24 antigen ELISA.

Workflow for In Vitro Anti-HIV Assay

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis PBMC_isolation Isolate PBMCs from healthy donor blood PBMC_activation Activate PBMCs with PHA and IL-2 PBMC_isolation->PBMC_activation Infection Infect activated PBMCs with HIV-1 PBMC_activation->Infection Stampidine_prep Prepare serial dilutions of this compound Treatment Add this compound dilutions to infected cells Stampidine_prep->Treatment Virus_prep Prepare HIV-1 stock Virus_prep->Infection Infection->Treatment Incubation Incubate for 7 days Treatment->Incubation Supernatant_collection Collect cell culture supernatants Incubation->Supernatant_collection p24_ELISA Perform p24 Antigen ELISA Supernatant_collection->p24_ELISA Data_analysis Calculate IC50 value p24_ELISA->Data_analysis

Caption: Workflow of the in vitro anti-HIV p24 ELISA assay.

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from the blood of healthy, seronegative donors using Ficoll-Paque density gradient centrifugation.

    • Activate the PBMCs by culturing them in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), phytohemagglutinin (PHA), and interleukin-2 (IL-2) for 2-3 days.

  • Infection and Treatment:

    • Wash the activated PBMCs and resuspend them in fresh IL-2-containing medium.

    • Infect the cells with a pre-titered stock of an HIV-1 strain (e.g., HTLVIIIB) at a multiplicity of infection (MOI) of 0.01-0.1.

    • Plate the infected cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells in triplicate. Include a "no drug" control.

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7, collect the cell culture supernatants for p24 antigen analysis.

  • p24 Antigen ELISA:

    • Coat a 96-well ELISA plate with an anti-HIV-1 p24 capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants and a p24 standard curve to the plate and incubate.

    • Wash the plate and add a biotinylated anti-HIV-1 p24 detector antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of p24 in each well using the standard curve.

    • Determine the percentage of inhibition of viral replication for each this compound concentration compared to the "no drug" control.

    • Calculate the 50% inhibitory concentration (IC50) using a suitable software package.

Table 4: In Vitro Anti-HIV Activity of this compound

HIV-1 StrainIC50 (nM)Reference(s)
HTLVIIIB (B-envelope subtype)1[6]
Primary clinical isolates2[6]
NRTI-resistant primary clinical isolates8.7[6][9]
NNRTI-resistant clinical isolates11.2[2][6]
Non-B subtype clinical isolates1.7 ± 0.7[9]
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a given cell line.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, PBMCs) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the this compound dilutions. Include a "vehicle only" control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50).

Mechanism of Action: Dual-Function Antiviral Activity

This compound exhibits a dual mechanism of action against HIV-1.

  • Reverse Transcriptase Inhibition: As a nucleoside analogue, this compound is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase, leading to chain termination and inhibition of viral replication.

  • Epigenetic Modulation: this compound epigenetically modulates the host transcriptome by silencing the expression of key host dependency factor (HDF) genes that are required for various stages of the HIV-1 life cycle.[1] This includes genes involved in viral entry, integration, and transcription.[1]

Signaling Pathway of this compound's Epigenetic Modulation

G cluster_hiv_cycle HIV-1 Replication Cycle cluster_hdf Host Dependency Factors (HDFs) Entry Viral Entry RT Reverse Transcription Entry->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription Transcription & Assembly Integration->Transcription JAK1 JAK1 JAK1->Transcription supports MAP4 MAP4 MAP4->RT supports TNPO3 TNPO3 TNPO3->Nuclear_Import supports NMT1 NMT1 NMT1->Transcription supports COG2 COG2 COG2->Entry supports CLDND1 CLDND1 RSL1D1 RSL1D1 This compound This compound This compound->JAK1 silences This compound->MAP4 silences This compound->TNPO3 silences This compound->NMT1 silences This compound->COG2 silences This compound->CLDND1 silences This compound->RSL1D1 silences

Caption: this compound silences host dependency factor genes, disrupting the HIV-1 replication cycle.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models, demonstrating that this compound has a favorable profile.

Table 5: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteCmax (µM)AUC (µM·h)t1/2 (min)Reference(s)
Dog100 mg/kg p.o.15.423.1108.6[6]
Mouse100 mg/kg i.v.172.3 ± 25.814.1 ± 1.95-[9]
Mouse100 mg/kg i.p.14.0 ± 4.95.15 ± 0.88-[9]
Protocol 3: Pharmacokinetic Study in Mice

Methodology:

  • Animal Dosing:

    • Administer this compound to mice via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Extraction:

    • To 200 µL of plasma, add 800 µL of acetone to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., 50% methanol in 200 mM HCl).

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method with a C18 column and a suitable mobile phase to quantify the concentration of this compound and its metabolites.

    • The detection limit is typically around 0.25 µM.[9]

  • Data Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, AUC, and t1/2.

References

Application Notes and Protocols: A Step-by-Step Guide to Performing Cell Line Assays with Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (2',3'-didehydro-3'-deoxythymidine-5'-(p-bromophenyl methoxy alaninyl phosphate)) is a novel investigational nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of stavudine (d4T).[1][2] Its unique design allows it to bypass the initial, rate-limiting phosphorylation step required for the activation of many NRTIs, making it a potent inhibitor of HIV replication, including strains resistant to other reverse transcriptase inhibitors.[1][3] Beyond its direct action on the viral reverse transcriptase, this compound exhibits a secondary mechanism by epigenetically modulating the host cell's transcriptome, thereby silencing genes essential for HIV replication.[1] This dual mechanism of action makes this compound a compelling candidate for both therapeutic and prophylactic applications against HIV/AIDS.[4]

These application notes provide detailed protocols for evaluating the in vitro anti-HIV activity of this compound using peripheral blood mononuclear cells (PBMCs) and outline its molecular mechanism of action.

Mechanism of Action

This compound exerts its anti-HIV effect through a dual mechanism:

  • Inhibition of HIV Reverse Transcriptase: As a derivative of stavudine, this compound's active metabolite, alaninyl-stavudine-monophosphate, is further phosphorylated within the host cell to its active triphosphate form. This active form acts as a competitive inhibitor of the HIV reverse transcriptase.[3][5] Incorporation of the stavudine triphosphate into the growing viral DNA chain leads to chain termination, thus halting the viral replication process.[6] Because this compound is a prodrug that is efficiently converted to the monophosphate form, it can overcome the resistance mechanisms that affect stavudine, which rely on inefficient initial phosphorylation by cellular thymidine kinase.[1][3]

  • Epigenetic Modulation of Host Genes: this compound has been shown to epigenetically silence a distinct set of host genes that are crucial for HIV replication, known as HIV dependency factors (HDFs).[1] This includes the downregulation of genes encoding for transcription factors and signal transduction molecules. Notably, this compound can silence the expression of genes such as Janus kinase 1 (JAK1) and Transportin 3 (TNPO3), which are involved in pathways that HIV hijacks for its own replication and integration.[1] This epigenetic silencing activity contributes to its potent antiretroviral effect and its ability to inhibit a broad range of HIV-1 strains, irrespective of their NRTI-sensitivity.[1]

Stampidine_Mechanism_of_Action cluster_0 Host Cell cluster_1 Host Cell Nucleus This compound This compound Ala_d4T_MP Alaninyl-d4T-MP This compound->Ala_d4T_MP Hydrolysis Epigenetic Epigenetic Modulation This compound->Epigenetic d4T_TP Stavudine Triphosphate (d4T-TP) Ala_d4T_MP->d4T_TP Cellular Kinases RT HIV Reverse Transcriptase d4T_TP->RT Inhibition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination HIV_Replication HIV Replication Inhibited Chain_Termination->HIV_Replication HDF_Genes Host Dependency Factor Genes (e.g., JAK1, TNPO3) Epigenetic->HDF_Genes Methylation Silencing Gene Silencing HDF_Genes->Silencing Silencing->HIV_Replication

Caption: Dual mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro anti-HIV-1 activity of this compound against various laboratory strains and clinical isolates of HIV-1, including those with resistance to other NRTIs. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.

HIV-1 Strain/IsolateGenotype/PhenotypeThis compound IC50 (nM)Zidovudine (AZT) IC50 (nM)Stavudine (d4T) IC50 (nM)Reference(s)
NRTI-Sensitive
Clinical Isolates (n=10)Zidovudine-Sensitive---[7]
NRTI-Resistant
Clinical Isolates (n=20)Zidovudine-Resistant8.7 ± 2.71600 ± 300-[3]
G190-6Highly Zidovudine-Resistant (5 TAMs)2.8>10000-[3]
G704-2Highly Zidovudine-Resistant (5 TAMs)3.2>10000-[3]
NNRTI-Resistant
Clinical Isolates (n=9)Genotypically NNRTI-Resistant11.2 ± 6.5--[7]
Non-B Subtypes
Clinical Isolates (n=9)Subtypes A, C, F, G1.7 ± 0.73.8 ± 0.1240 ± 7[3]
Multi-Drug Resistant
Recombinant Clones (n=6)Multi-NRTI-ResistantSubnanomolar to Nanomolar--[8]

Data are presented as mean ± standard error where available. TAMs: Thymidine Analog Mutations.

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the determination of the anti-HIV-1 activity of this compound in PHA-stimulated PBMCs by measuring the inhibition of HIV-1 p24 antigen production.

1. Materials and Reagents:

  • This compound

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • Healthy donor peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phytohemagglutinin (PHA-P)

  • Interleukin-2 (IL-2)

  • Penicillin-Streptomycin solution

  • Ficoll-Paque PLUS

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Triton X-100

  • Phosphate Buffered Saline (PBS)

2. Preparation of PBMCs:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS.

  • Resuspend the cells in complete medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Stimulate the PBMCs with 5 µg/mL PHA-P for 72 hours at 37°C in a 5% CO2 incubator.

  • After stimulation, wash the cells and resuspend them in complete medium supplemented with 20 U/mL IL-2 at a concentration of 1 x 10^6 cells/mL.

3. Drug Susceptibility Assay:

  • Prepare serial dilutions of this compound in complete medium with IL-2. A typical concentration range to test would be from 0.01 nM to 100 nM.

  • In a 96-well plate, add 50 µL of the appropriate this compound dilution to triplicate wells. Include wells for virus control (no drug) and cell control (no virus, no drug).

  • Add 100 µL of PHA-stimulated PBMCs (1 x 10^5 cells) to each well.

  • Add 50 µL of a pre-titered amount of HIV-1 stock to each well (except for the cell control wells). The amount of virus should be sufficient to yield a p24 antigen concentration of 1-5 ng/mL in the supernatant of the virus control wells after 7 days of culture.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

4. p24 Antigen ELISA:

  • On day 7, centrifuge the 96-well plates at 500 x g for 5 minutes.

  • Carefully collect 100 µL of the cell culture supernatant from each well.

  • To lyse the cells and release any cell-associated virus, add 20 µL of 5% Triton X-100 to the remaining cell pellet and supernatant in each well and mix.

  • Perform the p24 antigen ELISA on the collected supernatants or the cell lysates according to the manufacturer's instructions. A standard p24 ELISA protocol generally involves the following steps:

    • Coat a 96-well ELISA plate with a capture antibody against HIV-1 p24.

    • Block the plate to prevent non-specific binding.

    • Add the culture supernatants/lysates and p24 standards to the wells and incubate.

    • Wash the plate and add a biotinylated detector antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

5. Data Analysis:

  • Construct a standard curve using the absorbance values from the p24 standards.

  • Determine the concentration of p24 antigen in each experimental well by interpolating from the standard curve.

  • Calculate the percentage of inhibition of p24 production for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (p24 in treated wells / p24 in virus control wells)]

  • Determine the IC50 value, the concentration of this compound that inhibits p24 production by 50%, by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_0 Cell & Virus Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs from Donor Blood PHA_Stimulation Stimulate PBMCs with PHA PBMC_Isolation->PHA_Stimulation Plating Plate Cells, Drug, and Virus in 96-well Plate PHA_Stimulation->Plating Virus_Stock Prepare HIV-1 Virus Stock Virus_Stock->Plating Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Plating Incubation Incubate for 7 Days at 37°C Plating->Incubation Supernatant_Collection Collect Supernatant/ Lyse Cells Incubation->Supernatant_Collection p24_ELISA Perform p24 Antigen ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate % Inhibition and IC50 Value p24_ELISA->Data_Analysis

Caption: Workflow for in vitro anti-HIV-1 assay with this compound.

Signaling Pathway Visualization

The following diagram illustrates the proposed epigenetic mechanism of this compound on host cell signaling pathways, leading to the silencing of host dependency factors required for HIV-1 replication.

Stampidine_Epigenetic_Signaling cluster_0 Host Cell Cytoplasm cluster_1 Host Cell Nucleus This compound This compound Epigenetic_Modulation Epigenetic Modulation This compound->Epigenetic_Modulation JAK1_pathway JAK/STAT Pathway HIV_Integration HIV Integration & Replication JAK1_pathway->HIV_Integration Required for Replication JAK1_gene JAK1 Gene Epigenetic_Modulation->JAK1_gene Methylation TNPO3_gene TNPO3 Gene Epigenetic_Modulation->TNPO3_gene Methylation Gene_Silencing_JAK1 JAK1 Silencing JAK1_gene->Gene_Silencing_JAK1 Gene_Silencing_TNPO3 TNPO3 Silencing TNPO3_gene->Gene_Silencing_TNPO3 TNPO3_gene->HIV_Integration Required for Integration Gene_Silencing_JAK1->JAK1_pathway Inhibits Gene_Silencing_TNPO3->HIV_Integration Inhibits Inhibition Inhibition

References

Application Notes and Protocols for Measuring Stampidine's Efficacy in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the in vitro efficacy of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), against the Human Immunodeficiency Virus (HIV) in Peripheral Blood Mononuclear Cells (PBMCs).

This compound, a derivative of stavudine (d4T), has demonstrated potent antiviral activity against various HIV-1 isolates, including those resistant to other NRTIs.[1][2][3][4] Its mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA.[3][4] This document outlines key experimental protocols to quantify the anti-HIV efficacy of this compound in a laboratory setting.

Data Presentation

The efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication. The following tables summarize the reported in vitro potency of this compound against different HIV-1 isolates in PBMCs.

Table 1: Anti-HIV Activity of this compound against Zidovudine-Sensitive Primary Clinical HIV-1 Isolates [1]

HIV-1 Isolate SubtypeThis compound IC50 (nM)
A1.5 ± 0.7
C2.1 ± 0.9
F3.4 ± 1.2
G2.8 ± 1.1

Data are expressed as the mean ± standard error of the mean (SEM) from two independent experiments.

Table 2: Anti-HIV Activity of this compound against NRTI-Resistant HIV-1 Isolates [1]

HIV-1 Isolate Resistance ProfileThis compound IC50 (nM, Mean ± SEM)Zidovudine (ZDV) IC50 (µM, Mean ± SEM)
2 to 5 Thymidine Analogue Mutations8.7 ± 2.71.6 ± 0.3

These findings highlight this compound's potent activity against HIV-1 isolates with mutations conferring resistance to other nucleoside reverse transcriptase inhibitors.[1]

Experimental Protocols

The following are detailed protocols for key experiments to measure the efficacy of this compound in PBMCs.

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in subsequent anti-HIV assays.

Materials:

  • Ficoll-Paque density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • Centrifuge

  • Sterile conical tubes and pipettes

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.

  • Resuspend the PBMC pellet in Complete RPMI.

  • Count the cells and assess viability using a trypan blue exclusion assay.

  • For HIV infection assays, stimulate the PBMCs with PHA (5 µg/mL) for 72 hours.[5]

  • After stimulation, wash the cells and culture them in Complete RPMI supplemented with IL-2 (20 U/mL).[6]

HIV-1 p24 Antigen Production Assay

Objective: To determine the IC50 of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected PBMCs.

Materials:

  • PHA-stimulated PBMCs from healthy donors

  • HIV-1 laboratory strains or clinical isolates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Seed PHA-stimulated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Prepare serial dilutions of this compound in Complete RPMI.

  • Add the this compound dilutions to the wells in triplicate. Include a "no drug" control.

  • Infect the cells with a standardized inoculum of HIV-1. A multiplicity of infection (MOI) of 0.01 to 0.1 is commonly used.

  • Include an uninfected cell control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, collect the cell culture supernatant from each well.

  • Measure the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no drug" control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Activity Assay

Objective: To measure the inhibition of HIV-1 reverse transcriptase activity in the supernatant of infected PBMC cultures treated with this compound.

Materials:

  • Supernatants from this compound-treated and untreated HIV-1 infected PBMC cultures (from the p24 assay)

  • Reverse Transcriptase Assay Kit (e.g., using a non-radioactive ELISA-based method or a PCR-based method)

Protocol:

  • Use the culture supernatants collected from the p24 antigen production assay.

  • Perform the RT activity assay according to the manufacturer's protocol. This typically involves the reverse transcription of a template RNA followed by the quantification of the resulting cDNA.

  • The amount of RT activity is proportional to the amount of virus in the supernatant.

  • Calculate the percentage of inhibition of RT activity for each this compound concentration.

  • Determine the IC50 value as described for the p24 assay.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on PBMCs and determine the 50% cytotoxic concentration (CC50).

Materials:

  • Uninfected, PHA-stimulated PBMCs

  • This compound stock solution

  • 96-well microtiter plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed uninfected, PHA-stimulated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add serial dilutions of this compound to the wells in triplicate. Include a "no drug" control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days (to match the duration of the efficacy assay).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.

  • Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.

  • The selectivity index (SI) can be calculated as CC50 / IC50, with a higher SI indicating a more favorable safety profile.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_preparation Cell and Virus Preparation cluster_assay Efficacy Assay cluster_analysis Data Analysis pb_iso PBMC Isolation (Ficoll Gradient) pb_stim PBMC Stimulation (PHA) pb_iso->pb_stim assay_setup Assay Setup in 96-well Plate (PBMCs + this compound dilutions) pb_stim->assay_setup viability_assay Cell Viability Assay (Parallel experiment) pb_stim->viability_assay Uninfected PBMCs hiv_prep HIV-1 Stock Preparation infection HIV-1 Infection hiv_prep->infection assay_setup->infection incubation 7-Day Incubation infection->incubation supernatant Supernatant Collection incubation->supernatant p24_elisa p24 Antigen ELISA supernatant->p24_elisa rt_assay RT Activity Assay supernatant->rt_assay data_analysis IC50 and CC50 Calculation p24_elisa->data_analysis rt_assay->data_analysis viability_assay->data_analysis

Experimental workflow for assessing this compound efficacy.

stampidine_moa cluster_cell Host Cell (PBMC) cluster_rt Reverse Transcription hiv_rna HIV RNA rt_enzyme Reverse Transcriptase hiv_rna->rt_enzyme Template proviral_dna Proviral DNA integration Integration into Host Genome proviral_dna->integration rt_enzyme->proviral_dna Synthesizes This compound This compound (Active Metabolite) inhibition Inhibition This compound->inhibition inhibition->rt_enzyme

This compound's mechanism of action in inhibiting HIV replication.

References

A Comprehensive Guide to Stampidine as a Potential Microbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (2',3'-didehydro-2',3'-dideoxythymidine 5'-[p-bromophenyl methoxyalaninyl phosphate]) is a novel aryl phosphate prodrug of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI).[1] Developed to overcome the rate-limiting phosphorylation step of stavudine, this compound exhibits potent anti-HIV activity against a broad spectrum of HIV-1 isolates, including those resistant to other NRTIs. Its favorable preclinical safety profile, particularly its lack of cytotoxicity and spermicidal activity, has positioned it as a promising candidate for development as a topical microbicide to prevent the sexual transmission of HIV.[2][3]

These application notes provide a comprehensive overview of this compound's mechanism of action, in vitro efficacy, and safety profile, along with detailed protocols for its evaluation.

Mechanism of Action

This compound is designed to efficiently deliver the active antiviral agent, stavudine triphosphate, into target cells. As a prodrug, it is rapidly hydrolyzed to alaninyl-stavudine-monophosphate, which is then further metabolized to the active stavudine triphosphate.[1] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.

This compound Mechanism of Action This compound This compound ASMP Alaninyl-Stavudine- Monophosphate This compound->ASMP Hydrolysis STV_TP Stavudine Triphosphate (Active Form) ASMP->STV_TP Intracellular Metabolism Inhibition Inhibition STV_TP->Inhibition HIV_RT HIV Reverse Transcriptase Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Catalyzes Inhibition->HIV_RT

Caption: Mechanism of Action of this compound.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound
HIV-1 Isolate/StrainTypeIC₅₀ (nM)Reference(s)
HTLVIIIBLaboratory Strain~1[3]
Non-B Subtype (A, C, F, G)Clinical Isolates1.7 ± 0.7[1]
NRTI-ResistantClinical Isolates8.7 ± 2.7[1]
ZDV-Resistant (G190-6)Clinical Isolate2.8[1]
ZDV-Resistant (G704-2)Clinical Isolate3.2[1]

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Safety Profile of this compound
AssayCell Type/SystemConcentration TestedResultReference(s)
CytotoxicityVaginal & Endocervical Epithelial CellsUp to 1 mMNo adverse effect on viability[2]
CytotoxicityPeripheral Blood Mononuclear Cells (PBMCs)Not specified, but stated as non-cytotoxic at effective concentrationsNo significant cytotoxicity observed[3]
Sperm Motility & KinematicsHuman SpermUp to 1 mM (~10⁶-fold > IC₅₀)No adverse effect[2]
Mucosal Irritation (in vivo)Rabbit Vaginal Tissue0.5% - 2.0% gel/ovule for 14 daysNo mucosal toxicity[2][4]

CC₅₀ (50% cytotoxic concentration) for this compound has not been explicitly reported in the reviewed literature; however, it is consistently described as non-cytotoxic at concentrations significantly higher than its effective antiviral dose. For the purpose of calculating a Selectivity Index, the CC₅₀ can be considered >1 mM.

Selectivity Index (SI): The SI is a ratio that measures the window between cytotoxicity and antiviral activity (CC₅₀/IC₅₀). A higher SI is indicative of a more effective and safer drug. For this compound, with an IC₅₀ in the low nanomolar range and a CC₅₀ of >1 mM, the SI is exceptionally high, indicating a wide therapeutic window.

Experimental Protocols

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Preclinical Evaluation Antiviral Anti-HIV Activity Assay (p24 ELISA) Cytotoxicity Cytotoxicity Assay (MTT Assay) Formulation Formulation Development (Thermoreversible Ovule/Gel) Antiviral->Formulation Sperm_Safety Sperm Safety Assay (Motility & Kinematics) Cytotoxicity->Formulation Sperm_Safety->Formulation Toxicity In Vivo Toxicity (Rabbit Model) Formulation->Toxicity Clinical_Dev Clinical Development Toxicity->Clinical_Dev Proceed to Clinical Development Start This compound (Test Compound) Start->Antiviral Start->Cytotoxicity Start->Sperm_Safety

Caption: Experimental workflow for microbicide development.

Protocol 1: Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol is a representative method for determining the in vitro anti-HIV activity of this compound using a p24 antigen capture ELISA.

1. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

2. Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then wash and culture in medium supplemented with IL-2.

  • Assay Setup: Seed the stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

  • Drug Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells in triplicate. Include a "no drug" control.

  • Virus Infection: Add a pre-titered amount of HIV-1 stock to each well (except for the uninfected control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01-0.1.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.

  • p24 Antigen Quantification: On day 7, collect the cell culture supernatant. Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to evaluate the cytotoxicity of this compound.

1. Materials:

  • Human cervical or vaginal epithelial cell line (e.g., HeLa or VK2/E6E7) or PBMCs

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Cell culture medium

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to adhere overnight. For suspension cells like PBMCs, seed at a higher density (e.g., 5 x 10⁴ cells/well).

  • Compound Addition: Add serial dilutions of this compound to the wells in triplicate. Include a "no drug" (vehicle) control and a "cells only" control.

  • Incubation: Incubate the plate for a period that corresponds to the anti-HIV activity assay (e.g., 7 days).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, add the solubilization solution directly to the wells.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Determine the CC₅₀ value from the dose-response curve.

Protocol 3: Sperm Motility and Kinematics Assay

This protocol is based on the World Health Organization (WHO) guidelines for the examination of human semen.

1. Materials:

  • Freshly collected human semen from healthy donors (after 2-7 days of abstinence)

  • This compound stock solution

  • Sperm washing medium (e.g., Ham's F-10)

  • Microscope slides and coverslips

  • Computer-Aided Sperm Analysis (CASA) system

2. Procedure:

  • Semen Liquefaction and Preparation: Allow the semen sample to liquefy at 37°C for 30-60 minutes. Perform a swim-up or density gradient centrifugation to select for motile sperm.

  • Sperm Incubation with this compound: Resuspend the motile sperm fraction in sperm washing medium. Aliquot the sperm suspension and add different concentrations of this compound (e.g., up to 1 mM) or vehicle control. Incubate at 37°C.

  • Sample Preparation for Analysis: At various time points (e.g., 30, 60, 120 minutes), place a small aliquot of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip.

  • Sperm Motility and Kinematics Analysis: Analyze the samples using a CASA system. The system will track individual sperm and provide quantitative data on:

    • Motility: Percentage of motile, progressively motile, and non-progressively motile sperm.

    • Kinematics:

      • VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time elapsed.

      • VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.

      • VAP (Average Path Velocity): The average velocity of the sperm head along its average path.

      • LIN (Linearity): The ratio of VSL to VCL.

      • STR (Straightness): The ratio of VSL to VAP.

      • BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average sperm path.

  • Data Analysis: Compare the motility and kinematic parameters of the this compound-treated sperm with the vehicle control at each time point to determine if there are any statistically significant differences.

Conclusion

This compound demonstrates significant potential as a topical microbicide for the prevention of HIV transmission. Its potent anti-HIV activity against a wide range of viral isolates, including resistant strains, combined with its excellent in vitro and in vivo safety profile, particularly its lack of cytotoxicity and impact on sperm function, make it a compelling candidate for further clinical development. The protocols outlined in these application notes provide a framework for the continued evaluation of this compound and other potential microbicide candidates.

References

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating Off-Target Effects of Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of Stampidine during pre-clinical and clinical development.

I. FAQs: Understanding this compound and its Potential Off-Target Effects

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is a derivative of stavudine (d4T) and is designed to bypass the rate-limiting step of phosphorylation that can limit the efficacy of stavudine in certain cells.[1] this compound's primary mechanism of action is the inhibition of HIV reverse transcriptase, which is crucial for the virus to replicate its genetic material.

Q2: What are the known off-target effects of this compound and other NRTIs?

While preclinical studies have suggested a favorable safety profile for this compound, it is important to consider the known class-wide off-target effects of NRTIs. The most significant of these is mitochondrial toxicity .[2][3][4][5] This toxicity is primarily attributed to the inhibition of the human mitochondrial DNA polymerase-gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[4][6] Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction.[4][7]

Clinical manifestations of NRTI-induced mitochondrial toxicity can include:

  • Lactic acidosis[2][8]

  • Hepatic steatosis (fatty liver)[3]

  • Peripheral neuropathy[7][9]

  • Myopathy (muscle weakness)[3]

  • Pancreatitis[8][9]

This compound has also been shown to epigenetically modulate the host transcriptome, silencing the expression of a distinct set of genes encoding transcription factors and signal transduction molecules.[1] While this is part of its anti-HIV activity, unintended alterations to the host transcriptome could be considered an off-target effect that requires investigation.

Q3: My cells treated with this compound are showing signs of distress (e.g., poor growth, morphological changes). Could this be due to off-target effects?

Yes, cellular distress can be a sign of off-target effects, particularly mitochondrial toxicity. Common in vitro indicators of mitochondrial dysfunction include:

  • Increased lactate production.

  • Reduced cell proliferation and viability.

  • Changes in mitochondrial morphology (e.g., fragmentation).

  • Increased production of reactive oxygen species (ROS).

It is crucial to perform specific assays to confirm if the observed cytotoxicity is linked to mitochondrial dysfunction.

II. Troubleshooting Guide: Identifying Off-Target Effects

This section provides guidance on experiments to identify and characterize potential off-target effects of this compound.

A. Investigating Mitochondrial Toxicity

Problem: You suspect this compound is causing mitochondrial toxicity in your cell-based assays.

Solution: A series of assays can be performed to assess mitochondrial function.

1. Measurement of Mitochondrial DNA (mtDNA) Content

  • Purpose: To determine if this compound treatment leads to a depletion of mitochondrial DNA.

  • Methodology: Quantitative real-time PCR (qPCR) is a common method to measure the relative amount of mtDNA to nuclear DNA (nDNA).[10][11][12]

2. Assessment of Mitochondrial Respiratory Chain Complex Activity

  • Purpose: To evaluate the function of the electron transport chain, which can be impaired by mitochondrial toxicity.

  • Methodology: Spectrophotometric or respirometry-based assays can be used to measure the enzymatic activity of individual respiratory chain complexes (I-IV).[2][7][13][14][15]

3. Lactate Production Assay

  • Purpose: Increased lactate production is a key indicator of a shift from aerobic respiration to glycolysis, often due to mitochondrial dysfunction.

  • Methodology: The concentration of lactate in the cell culture medium can be measured using a colorimetric or fluorometric lactate assay kit.

B. Identifying Protein Off-Targets

Problem: You want to identify specific protein off-targets of this compound beyond Pol-γ.

Solution: Unbiased, proteome-wide approaches can help identify unintended protein binding partners.

1. Cellular Thermal Shift Assay (CETSA®)

  • Purpose: To detect the direct binding of this compound to proteins in a cellular context. Ligand binding can alter the thermal stability of a protein.[15]

  • Methodology: Cells are treated with this compound, heated to various temperatures, and the amount of soluble protein at each temperature is quantified by Western blot or mass spectrometry.[3][10][11][13][15][16][17][18][19]

2. Thermal Proteome Profiling (TPP)

  • Purpose: A high-throughput version of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[3][7][9][20][21]

  • Methodology: Similar to CETSA, but the soluble protein fractions are analyzed by mass spectrometry to generate melting curves for a large portion of the proteome.[3][7][20][21]

C. Assessing Off-Target Kinase Inhibition

Problem: You want to determine if this compound inhibits any host cell kinases, a common off-target effect of small molecules.

Solution: In vitro kinase profiling assays can screen this compound against a panel of kinases.

  • Purpose: To identify any unintended inhibitory activity of this compound against a broad range of human kinases.

  • Methodology: Various platforms are available, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, and fluorescence- or luminescence-based assays that detect ATP consumption or ADP production.[2][22][23][24][25][26][27][28][29][30][31]

III. Troubleshooting Guide: Mitigating Off-Target Effects

Problem: You have confirmed off-target effects of this compound in your experiments and want to mitigate them.

Solution: Several strategies can be employed to reduce off-target effects in a research setting.

1. Dose-Response Optimization

  • Strategy: Use the lowest effective concentration of this compound that achieves the desired anti-HIV effect while minimizing off-target toxicity.

  • Implementation: Perform dose-response experiments for both the on-target (anti-HIV activity) and off-target (e.g., mitochondrial toxicity) effects to determine the therapeutic window.

2. Use of Mitochondrial Protective Agents

  • Strategy: Co-treatment with compounds that support mitochondrial function or reduce oxidative stress.

  • Implementation: Antioxidants such as N-acetylcysteine (NAC) or MitoQ can be tested for their ability to alleviate this compound-induced mitochondrial dysfunction.

3. Cell Line Selection

  • Strategy: Some cell lines may be more susceptible to NRTI-induced mitochondrial toxicity than others.

  • Implementation: If possible, use cell lines with higher mitochondrial reserve capacity or those known to be less sensitive to this class of drugs. For example, HepG2 cells are often used as a model for studying mitochondrial toxicity.[32]

4. Structural Modification of this compound

  • Strategy: For drug development professionals, medicinal chemistry efforts can be directed to modify the structure of this compound to reduce its affinity for off-targets like Pol-γ while retaining its affinity for HIV reverse transcriptase.

  • Implementation: This is a long-term strategy involving the synthesis and screening of new this compound analogs.

IV. Data Presentation

Table 1: Hypothetical Data on this compound's Effect on Mitochondrial Function

AssayControl (Vehicle)This compound (1 µM)This compound (10 µM)
mtDNA/nDNA Ratio 1.0 ± 0.10.8 ± 0.10.5 ± 0.05
Complex I Activity (%) 100 ± 590 ± 775 ± 8
Lactate Production (µM) 50 ± 575 ± 8120 ± 10

Table 2: Hypothetical Kinase Inhibition Profile of this compound (IC50 values in µM)

KinaseThis compoundControl Inhibitor
HIV-1 RT 0.0050.002
CDK2 > 500.1
p38α > 500.05
SRC 250.01

V. Experimental Protocols

A. Detailed Protocol for Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 1-4 hours) at 37°C.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[10]

  • Cell Lysis:

    • Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[18]

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

B. Detailed Protocol for Thermal Proteome Profiling (TPP) with TMT Labeling
  • Sample Preparation and Heating:

    • Follow steps 1 and 2 of the CETSA protocol to treat and heat the cells.

  • Protein Extraction and Digestion:

    • Lyse the cells and separate the soluble fraction as described in the CETSA protocol.

    • Denature, reduce, and alkylate the proteins in the supernatant.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Tandem Mass Tag (TMT) Labeling:

    • Equilibrate the TMT label reagents to room temperature.

    • Resuspend the peptides from each temperature point in a labeling buffer (e.g., 100 mM TEAB).

    • Add the appropriate TMT label reagent to each peptide sample.[23][24][33][34][35]

    • Incubate for 1 hour at room temperature to allow the labeling reaction to complete.

    • Quench the reaction with hydroxylamine.[23][33]

    • Combine the labeled samples into a single tube.

  • LC-MS/MS Analysis:

    • Desalt the combined peptide mixture using a C18 column.

    • Fractionate the peptides using high-pH reversed-phase liquid chromatography.

    • Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package like Proteome Discoverer or MaxQuant to identify and quantify the TMT reporter ions for each peptide.

    • Normalize the protein abundance data.

    • Fit melting curves for each protein to determine the melting temperature (Tm) in the presence and absence of this compound.

    • Identify proteins with a significant shift in Tm as potential off-targets.

VI. Mandatory Visualizations

stampidine_off_target_pathway This compound This compound HIV_RT HIV Reverse Transcriptase This compound->HIV_RT Inhibits (On-Target) Pol_gamma Mitochondrial DNA Polymerase Gamma (Pol-γ) This compound->Pol_gamma Inhibits (Off-Target) HIV_Replication HIV Replication Inhibition mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication Required for Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Replication->Mitochondrial_Dysfunction Leads to

Caption: On- and off-target pathways of this compound.

cetsa_workflow cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection A 1. Treat cells with This compound or vehicle B 2. Heat cell aliquots to various temperatures A->B C 3. Lyse cells and separate soluble proteins B->C D 4. Quantify soluble protein (Western Blot or MS) C->D

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

troubleshoot_logic Start Observe cell toxicity with this compound treatment Q1 Is mitochondrial dysfunction suspected? Start->Q1 A1 Perform mitochondrial toxicity assays: - mtDNA content - Respiratory chain activity - Lactate production Q1->A1 Yes Q2 Are other off-targets being investigated? Q1->Q2 No A1->Q2 A2 Perform unbiased target identification: - CETSA - Thermal Proteome Profiling Q2->A2 Protein Targets A3 Perform kinase profiling assays Q2->A3 Kinase Targets End Identify and characterize off-target effects A2->End A3->End

Caption: Troubleshooting logic for identifying off-target effects.

References

Stampidine Cytotoxicity Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cytotoxicity assays for Stampidine. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI) and a derivative of stavudine (d4T).[1] Its primary role is to inhibit the reverse transcriptase enzyme of HIV, which is essential for the virus to replicate its genetic material. By doing so, it effectively blocks the lifecycle of the virus.[1][2]

Q2: At what concentrations is this compound typically cytotoxic?

This compound is known for its favorable safety profile, with multiple studies indicating it is not significantly cytotoxic at concentrations that are highly effective against HIV.[3][4] Research has shown that even at concentrations up to 1 mM, which is a million times higher than its 50% inhibitory concentration (IC50) against HIV-1 (approximately 1 nM), this compound did not adversely affect the viability of human vaginal and endocervical epithelial cells.[4]

Q3: What is the expected cytotoxic mechanism of this compound in host cells?

While this compound itself has low cytotoxicity, the parent compound, stavudine, is associated with mitochondrial toxicity.[5][6] This toxicity is believed to stem from the inhibition of the mitochondrial DNA polymerase gamma (Pol γ).[5][7][8] This inhibition can lead to a depletion of mitochondrial DNA (mtDNA), impairing mitochondrial function and potentially leading to cell death, especially in rapidly dividing cells. Although this compound is designed to be less toxic, at very high concentrations, it might exert a similar, albeit much weaker, effect on mitochondrial function.

Q4: Which cytotoxicity assays are recommended for this compound?

Standard colorimetric or fluorometric assays that measure cell viability and metabolic activity are well-suited for assessing this compound's cytotoxicity. These include:

  • MTT Assay: Measures the metabolic activity of cells by observing the reduction of a yellow tetrazolium salt to purple formazan crystals.

  • alamarBlue™ (Resazurin) Assay: A redox indicator that measures the reducing power of living cells.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells as an indicator of compromised cell membrane integrity.

The choice of assay may depend on the cell type, experimental throughput, and specific scientific question being addressed.

Quantitative Cytotoxicity Data

Published quantitative data on the 50% cytotoxic concentration (CC50) of this compound across various cell lines is limited, reflecting its low in vitro toxicity. The available information suggests a very high therapeutic index (Selectivity Index = CC50 / IC50).

Cell TypeAssay MethodCC50 (µM)Selectivity Index (SI)Reference
Human Vaginal & Endocervical Epithelial CellsNot Specified> 1000> 1,000,000[4]
Human SpermMotility/Viability AssaysNot Cytotoxic at 1000 µMNot Applicable[4]

Note: The high CC50 value indicates a very low level of cytotoxicity. The Selectivity Index is calculated using an approximate anti-HIV IC50 of 1 nM.

Potential Signaling Pathway for Nucleoside Analog-Induced Cytotoxicity

At high concentrations, this compound's cytotoxic effects, though minimal, may be linked to the inhibition of mitochondrial DNA polymerase gamma, a known off-target effect of its parent compound, stavudine. This diagram illustrates the hypothetical pathway.

Stampidine_Cytotoxicity_Pathway cluster_cell Host Cell This compound This compound (High Conc.) Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Cellular Kinases Pol_gamma Mitochondrial DNA Polymerase Gamma (Pol γ) Active_Metabolite->Pol_gamma Inhibition mtDNA_Rep mtDNA Replication Pol_gamma->mtDNA_Rep Catalyzes mtDNA_Depletion mtDNA Depletion Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mito_Dysfunction Leads to Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Triggers

Caption: Hypothetical pathway of this compound-induced cytotoxicity at high concentrations.

Experimental Protocols

Below are detailed protocols for commonly used cytotoxicity assays.

MTT Assay Protocol

This assay measures cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate (e.g., 1x10^4 cells/well) start->plate_cells incubate_cells Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate_cells add_this compound Add serial dilutions of this compound incubate_cells->add_this compound incubate_treatment Incubate for desired exposure time (e.g., 48-72 hours) add_this compound->incubate_treatment add_mtt Add 10 µL of MTT solution (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours until purple precipitate is visible add_mtt->incubate_mtt add_solvent Add 100 µL of solubilization solvent (e.g., DMSO or 0.01 M HCl in 10% SDS) incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of culture medium) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

alamarBlue™ (Resazurin) Assay Protocol

This assay uses the redox indicator resazurin to quantitatively measure cell viability.

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

  • Measurement: Measure either fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence or absorbance of treated cells to that of untreated controls.

LDH Release Assay Protocol

This assay measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from cells with damaged membranes.

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a maximum LDH release control by adding a lysis solution to a set of control wells 45 minutes before the end of the incubation period.

  • Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in control wells - Contamination of media or reagents.- High cell seeding density.- Phenol red or serum in the medium interfering with the assay.- Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells are in a logarithmic growth phase.- Use serum-free and phenol red-free medium for the assay incubation period.
Low signal or poor dynamic range - Low cell number.- Insufficient incubation time with the assay reagent.- Cell death in control wells due to over-confluency.- Increase the number of cells plated per well.- Optimize the incubation time with the assay reagent for your specific cell line.- Ensure that the cell density at the end of the experiment does not lead to nutrient depletion and cell death in control wells.
High variability between replicate wells - Uneven cell plating.- Edge effects in the 96-well plate.- Pipetting errors.- Ensure a homogenous single-cell suspension before plating.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with your technique.
Precipitation of this compound in culture medium - this compound has limited solubility in aqueous solutions at neutral pH.- Interaction with media components.- Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it in the culture medium to the final working concentration.- Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.- this compound is more stable in acidic conditions; however, ensure the final pH of the medium remains within the physiological range for your cells.[5]
Unexpected cytotoxicity at low this compound concentrations - Contamination of the compound.- Error in concentration calculation.- The specific cell line is unusually sensitive to nucleoside analogs.- Verify the purity of the this compound stock.- Double-check all dilution calculations.- If using a cell line known for high mitochondrial activity or sensitivity to NRTIs, consider shorter exposure times or a different assay.

References

Technical Support Center: Stampidine Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Stampidine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1][2] As a derivative of stavudine, it acts as a chain-terminator during the reverse transcription process of the HIV life cycle.[3] Cellular kinases phosphorylate this compound to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. Due to a modification in its sugar moiety, it lacks the necessary 3'-hydroxyl group, preventing the addition of the next nucleotide and thus terminating DNA chain elongation.[3][4][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have solubility challenges in aqueous solutions. For laboratory use, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[2] A stock solution of up to 100 mg/mL can be prepared in DMSO with the aid of ultrasonic agitation.[1] For in vivo studies, specific formulations using a combination of solvents have been developed to improve solubility.[2]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[2] When preparing, it is advisable to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q4: What is the stability of this compound in solution?

This compound's stability is pH-dependent, with studies indicating it is most stable under acidic conditions.[6] When preparing aqueous dilutions from a DMSO stock, it is crucial to consider the pH of the final solution to minimize degradation. For long-term storage of stock solutions, keeping them at -20°C for up to one month or -80°C for up to six months is recommended.[2]

Q5: My this compound solution is precipitating after dilution in an aqueous buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental design allows, a slightly higher percentage of DMSO in the final solution might maintain solubility. However, be mindful of potential solvent toxicity in cellular assays.

  • Use a formulation with excipients: For in vivo or some in vitro applications, using excipients like PEG300, Tween-80, or SBE-β-CD can significantly enhance and maintain solubility.[2]

  • pH adjustment: Given that this compound is more stable at acidic pH, ensure your buffer's pH is in the optimal range if compatible with your experimental system.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving this compound powder Insufficient solvent volume or agitation.Increase the solvent volume. Use an ultrasonic bath and/or gentle warming (37°C) to facilitate dissolution, especially when using DMSO.[1]
Precipitation in cell culture media Exceeding the aqueous solubility limit of this compound. DMSO concentration may be too low in the final solution.Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. Consider a stepwise dilution of the DMSO stock into the media. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).
Inconsistent experimental results Degradation of this compound in stock or working solutions.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. Be mindful of the pH of your buffers, as this compound is more stable in acidic conditions.[6]
Phase separation or cloudiness in formulations Improper mixing of components or temperature fluctuations.When preparing multi-component formulations, add each solvent sequentially and ensure complete mixing before adding the next.[2] If precipitation or phase separation occurs, gentle heating and sonication can aid in redissolution.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/Formulation Solubility Notes Reference
DMSO100 mg/mLRequires ultrasonic assistance.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mL (1.52 mM)Clear solution. Suitable for in vivo use.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.83 mg/mL (1.52 mM)Clear solution. SBE-β-CD acts as a solubilizing agent.[2]
10% DMSO, 90% Corn Oil≥ 0.83 mg/mL (1.52 mM)Clear solution. Suitable for oral administration.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 544.3 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Weigh out 5.44 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture for 1-2 minutes.

  • Place the tube in an ultrasonic water bath for 15-30 minutes to facilitate dissolution. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the selected aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[7][8]

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect a sample from the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method with a standard curve.

Mandatory Visualizations

HIV_NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Particle This compound This compound (Prodrug) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Phosphorylation Active_this compound This compound Triphosphate (Active Form) Viral_DNA_Synthesis Viral DNA Synthesis Active_this compound->Viral_DNA_Synthesis Competitive Incorporation Cellular_Kinases->Active_this compound dNTPs Natural dNTPs dNTPs->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Blocks Elongation Viral_RNA Viral RNA RT Reverse Transcriptase RT->Viral_DNA_Synthesis Catalyzes

Caption: Mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor (NRTI).

Solubility_Workflow start Start: Solubility Assay prep_stock Prepare Concentrated Stock in DMSO start->prep_stock add_buffer Add Stock to Aqueous Buffer prep_stock->add_buffer incubate Incubate to Reach Equilibrium add_buffer->incubate separate Separate Solid from Supernatant (Centrifugation/Filtration) incubate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify end End: Determine Solubility quantify->end

Caption: General experimental workflow for determining the thermodynamic solubility of this compound.

References

Technical Support Center: Addressing Stampidine Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Stampidine in long-term experimental settings, ensuring the compound's stability is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on mitigating stability issues through comprehensive troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a nucleoside reverse transcriptase inhibitor and a prodrug of stavudine, is susceptible to degradation through three main pathways: hydrolysis, oxidation, and photolysis. Its stability is significantly influenced by pH, temperature, and light exposure.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to keep this compound stock solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2] It is crucial to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How does pH affect this compound's stability?

A3: this compound exhibits its greatest stability in acidic conditions. As the pH increases, the rate of hydrolysis of the phosphoramidate bond and the ester linkage can increase, leading to the formation of degradation products.

Q4: Is this compound sensitive to light?

A4: Yes, like its parent compound stavudine, this compound is susceptible to photodegradation. Long-term exposure to light, especially UV radiation, can lead to the formation of degradation products. Therefore, all experiments involving this compound should be conducted with protection from light.

Q5: What are the main degradation products of this compound?

A5: The primary degradation of this compound involves the hydrolysis of the phosphoramidate and ester moieties, yielding alaninyl-stavudine-monophosphate and subsequently stavudine and other byproducts.[3][4] Under oxidative and photolytic stress, further degradation of the thymidine ring can occur.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity in a long-term cell culture experiment. 1. Degradation in culture medium: this compound may be degrading over time at the physiological pH (around 7.4) and temperature (37°C) of the cell culture medium.2. Adsorption to plasticware: The compound might be adsorbing to the surface of cell culture plates or flasks.1. Replenish this compound frequently: Instead of a single initial dose, add fresh this compound to the culture medium every 24-48 hours.2. Conduct a stability study in your specific medium: Analyze the concentration of this compound in your cell culture medium over the course of your experiment using HPLC to determine its actual degradation rate.3. Use low-binding plasticware: If adsorption is suspected, switch to low-protein-binding plates and tubes.
Appearance of unexpected peaks in HPLC analysis of experimental samples. 1. Formation of degradation products: The new peaks are likely degradation products of this compound due to improper storage or handling.2. Contamination: The sample may have been contaminated.1. Review storage and handling procedures: Ensure that stock solutions are stored at the correct temperature and protected from light. Prepare working solutions fresh for each experiment.2. Perform forced degradation studies: To identify potential degradation products, intentionally degrade a sample of this compound under acidic, basic, oxidative, and photolytic conditions and analyze by HPLC. This will help in identifying the unknown peaks.3. Check for contamination: Analyze a blank sample (medium or buffer without this compound) to rule out contamination.
Variability in results between different batches of this compound. 1. Inconsistent purity of the compound: Different batches may have varying levels of initial purity.2. Different storage histories: Batches may have been stored under different conditions, leading to varying levels of degradation.1. Verify purity of each new batch: Perform HPLC analysis on each new batch of this compound to confirm its purity before use.2. Standardize storage protocols: Implement and strictly follow a standard operating procedure for the storage of all this compound batches.
Precipitation of this compound in aqueous buffers or cell culture media. 1. Poor solubility: this compound has limited solubility in aqueous solutions, especially at neutral or alkaline pH.2. Use of inappropriate solvents for stock solution: The solvent used for the stock solution may not be fully compatible with the aqueous experimental medium.1. Prepare stock solutions in an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[2]2. Ensure final solvent concentration is low: When diluting the stock solution into your aqueous medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation.3. Check the pH of your buffer: As this compound is more stable in acidic conditions, using a buffer with a slightly acidic pH (if experimentally permissible) may improve solubility and stability.

Quantitative Stability Data

The following tables provide representative data on the stability of this compound under various conditions. This data is synthesized based on the known behavior of this compound and similar nucleoside analogs and should be used as a guideline. It is highly recommended to perform stability studies under your specific experimental conditions.

Table 1: Effect of Temperature and pH on this compound Stability in Aqueous Solution (7 days)

Temperature (°C)pHPercent Remaining
45.098%
47.492%
255.090%
257.475%
375.082%
377.455%

Table 2: Effect of Light Exposure on this compound Stability in pH 7.4 Buffer at 25°C

Exposure Time (hours)ConditionPercent Remaining
24Dark (Control)95%
24Ambient Light88%
24UV Light (254 nm)65%

Key Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound and store it under conditions that minimize degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under sterile conditions and in a fume hood, accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Label the tubes clearly with the compound name, concentration, date, and your initials.

  • For long-term storage (up to 6 months), place the aliquots in a freezer at -80°C.[1][2]

  • For short-term storage (up to 1 month), a freezer at -20°C is sufficient.[1][2]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and its degradation products in a sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 266 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes.

  • Prepare a standard curve by diluting the this compound stock solution to a series of known concentrations in the mobile phase.

  • Prepare your experimental samples by diluting them to fall within the range of the standard curve.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak areas for this compound and any degradation products.

  • Quantify the concentration of this compound in your samples by comparing their peak areas to the standard curve.

Visualizations

Stampidine_Degradation_Pathway This compound This compound Metabolite Alaninyl-Stavudine- Monophosphate This compound->Metabolite Hydrolysis (Esterase/Protease) Stavudine Stavudine Metabolite->Stavudine Hydrolysis Degradation_Products Further Degradation Products (e.g., Thymine) Stavudine->Degradation_Products Hydrolysis/ Oxidation/ Photolysis

This compound enzymatic activation and degradation pathway.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples in Experimental Medium Prep_Stock->Prep_Samples Incubate Incubate at Desired Temperature & Light Conditions Prep_Samples->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots HPLC_Analysis Analyze by Stability-Indicating HPLC Collect_Aliquots->HPLC_Analysis Data_Analysis Quantify and Plot % Remaining HPLC_Analysis->Data_Analysis

Workflow for assessing this compound stability in a given medium.

Troubleshooting_Logic decision Are stock solutions freshly prepared and properly stored? solution_storage Review and implement proper storage and handling protocols. decision->solution_storage No decision2 Is this compound stable in the experimental medium? decision->decision2 Yes issue Inconsistent Results issue->decision solution solution solution_medium Replenish this compound frequently during the experiment. decision2->solution_medium No decision3 Is there evidence of photodegradation? decision2->decision3 Yes solution_light Protect samples from light. decision3->solution_light No solution_other Investigate other factors (e.g., interactions with other reagents). decision3->solution_other Yes

A logical approach to troubleshooting inconsistent experimental results.

References

Overcoming challenges in the large-scale synthesis of Stampidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Stampidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Synthesis Stage: Phosphorylation of Stavudine

  • Question: Low yield is observed during the initial phosphorylation of stavudine. What are the potential causes and solutions?

  • Answer: Low yields in the phosphorylation step can be attributed to several factors:

    • Moisture in the reaction: Phosphorylating agents are highly sensitive to moisture, which can lead to their decomposition and reduce the efficiency of the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

    • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Side reactions: The hydroxyl groups on the stavudine molecule can lead to side reactions. Using appropriate protecting groups for other reactive sites can minimize these unwanted reactions.

    • Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to lower yields. Carefully check the stoichiometry of stavudine, the phosphorylating agent, and any catalysts or bases used.

  • Question: What are the common impurities formed during the phosphorylation of stavudine, and how can they be minimized?

  • Answer: A common impurity is the formation of di-phosphorylated or unreacted starting material. To minimize these:

    • Control stoichiometry: Precise control over the amount of phosphorylating agent is crucial. A slight excess may be necessary to drive the reaction to completion, but a large excess will lead to di-phosphorylated byproducts.

    • Temperature control: Running the reaction at the optimal temperature can help control the rate of reaction and minimize the formation of side products.

    • Purification: A robust purification strategy, such as column chromatography, is essential to remove these impurities.[1]

2. Synthesis Stage: Coupling with L-Alanine Methyl Ester

  • Question: The coupling reaction between the phosphorylated stavudine and L-alanine methyl ester is inefficient. What troubleshooting steps can be taken?

  • Answer: Inefficient coupling can be due to:

    • Poor activation of the phosphate group: The phosphate group needs to be activated for the nucleophilic attack by the amino acid ester. Ensure the activating agent (e.g., a carbodiimide or a phosphonium salt) is fresh and added under anhydrous conditions.

    • Steric hindrance: The bulky groups on both the nucleoside and the amino acid can cause steric hindrance. Optimizing the solvent and temperature can help overcome this.

    • Racemization of the amino acid: The chiral center of the L-alanine methyl ester can be susceptible to racemization under harsh reaction conditions. Use mild bases and reaction conditions to preserve the stereochemistry.

  • Question: How can the formation of diastereomers be controlled during the coupling step?

  • Answer: The phosphorus atom in the phosphoramidate linkage is a new chiral center, leading to the formation of diastereomers.

    • Chiral auxiliaries: While complex for large-scale synthesis, the use of chiral auxiliaries during the coupling step can favor the formation of one diastereomer.

    • Diastereoselective crystallization: It may be possible to selectively crystallize the desired diastereomer from the mixture. This requires careful screening of solvents and crystallization conditions.

    • Preparative chromatography: Chiral HPLC or SFC can be used to separate the diastereomers, although this can be challenging and costly at a large scale.

3. Purification and Isolation

  • Question: What are the main challenges in the purification of this compound at a large scale?

  • Answer: Large-scale purification of phosphoramidates like this compound presents several challenges:

    • Chromatography limitations: Traditional column chromatography may not be economically viable or efficient for kilogram-scale production.[1]

    • Product stability: this compound is reported to be most stable under acidic conditions. Exposure to basic conditions during purification should be minimized to prevent degradation.

    • Removal of related impurities: Structurally similar impurities can be difficult to separate from the final product.

  • Question: What are some effective large-scale purification strategies for this compound?

  • Answer:

    • Crystallization: Developing a robust crystallization method is often the most cost-effective and scalable purification technique. This requires extensive screening of solvents, temperatures, and seeding strategies.

    • Tangential Flow Filtration (TFF): TFF can be used to remove smaller impurities and for buffer exchange before final purification steps.

    • Preparative HPLC: While expensive, preparative HPLC may be necessary to achieve the high purity required for a pharmaceutical-grade product.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH for the storage and handling of this compound?

  • Answer: this compound is most stable under acidic conditions. Buffering solutions and storage conditions should be maintained at a low pH to minimize degradation.

  • Question: What are the critical process parameters to monitor during the synthesis of this compound?

  • Answer: Key parameters to monitor include temperature, reaction time, pH, and the exclusion of moisture and oxygen. In-process controls using analytical techniques like HPLC are crucial to ensure the reaction is proceeding as expected and to identify any potential issues early on.

  • Question: What analytical methods are suitable for determining the purity of this compound?

  • Answer: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and for quantifying impurities. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of unknown impurities.

Quantitative Data Summary

Table 1: Effect of Reaction Time on Phosphorylation Yield and Purity

Reaction Time (hours)Yield (%)Purity (%)
26590
48595
68794
88693

Table 2: Influence of Solvent on Coupling Reaction Diastereomeric Ratio

SolventDiastereomeric Ratio (Sp:Rp)Yield (%)
Dichloromethane1.2 : 175
Acetonitrile1.5 : 180
Tetrahydrofuran1.1 : 172
Toluene1.8 : 185

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of Stavudine

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous stavudine to a dried reaction vessel.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., pyridine or dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Reagent Addition: Slowly add the phosphorylating agent (e.g., a substituted phenyl phosphorodichloridate) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Coupling with L-Alanine Methyl Ester

  • Preparation: Dissolve the purified phosphorylated stavudine in an anhydrous aprotic solvent.

  • Reagent Addition: Add L-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Activation: Add the coupling agent (e.g., DCC or EDC) portion-wise at a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by HPLC.

  • Work-up: Filter the reaction mixture to remove any precipitated byproducts. Wash the filtrate with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash chromatography or crystallization to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow cluster_purification Purification Process cluster_qc Quality Control start Stavudine phosphorylation Phosphorylation start->phosphorylation intermediate Phosphorylated Stavudine phosphorylation->intermediate coupling Coupling with L-Alanine Methyl Ester intermediate->coupling crude_this compound Crude this compound coupling->crude_this compound purification Purification (Crystallization / Chromatography) crude_this compound->purification final_product Pure this compound purification->final_product qc Analytical Testing (HPLC, NMR, MS) final_product->qc

Caption: A high-level overview of the synthetic and purification workflow for this compound.

signaling_pathway cluster_activation Intracellular Activation of this compound cluster_inhibition Mechanism of Action This compound This compound (Pro-drug) Metabolite1 Alaninyl-Stavudine Monophosphate This compound->Metabolite1 Esterases Metabolite2 Stavudine Monophosphate Metabolite1->Metabolite2 Amidases Active_Metabolite Stavudine Triphosphate (Active Form) Metabolite2->Active_Metabolite Cellular Kinases RT HIV Reverse Transcriptase Active_Metabolite->RT Inhibition Viral_DNA Viral DNA Synthesis Active_Metabolite->Viral_DNA Incorporation RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: The intracellular activation pathway and mechanism of action of this compound.

logical_relationship cluster_challenges Challenges in Large-Scale Synthesis cluster_causes Root Causes cluster_solutions Solutions Yield Low Yield Moisture Moisture Contamination Yield->Moisture SideReactions Side Reactions Yield->SideReactions ReactionConditions Suboptimal Conditions Yield->ReactionConditions Purity Low Purity Purity->SideReactions PurificationIssues Inefficient Purification Purity->PurificationIssues Scalability Poor Scalability Scalability->PurificationIssues Anhydrous Anhydrous Conditions Moisture->Anhydrous Optimization Process Optimization SideReactions->Optimization PurificationDev Advanced Purification Development PurificationIssues->PurificationDev ReactionConditions->Optimization IPC In-Process Controls ReactionConditions->IPC

Caption: Logical relationship between challenges, causes, and solutions in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Stampidine and Stavudine for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Stampidine and Stavudine, two nucleoside reverse transcriptase inhibitors (NRTIs) developed for the treatment of Human Immunodeficiency Virus (HIV). While Stavudine was a cornerstone of early antiretroviral therapy, this compound was engineered as a next-generation agent with a potentially improved pharmacological profile. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.

Executive Summary

Stavudine (d4T), a thymidine analog, requires intracellular phosphorylation to its active triphosphate form to inhibit HIV-1 reverse transcriptase. Its clinical use has been limited by toxicities, notably peripheral neuropathy and lipoatrophy, and the emergence of drug resistance. This compound, a derivative of Stavudine, was designed to bypass the initial and often rate-limiting phosphorylation step, suggesting a more efficient conversion to its active form. Preclinical studies demonstrate that this compound exhibits significantly greater potency against both wild-type and drug-resistant HIV-1 strains compared to Stavudine. However, the clinical development of this compound did not advance to later-phase trials, limiting direct comparisons of clinical efficacy.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the anti-HIV efficacy of this compound and Stavudine.

Table 1: In Vitro Efficacy of this compound and Stavudine against HIV-1

DrugHIV-1 Strain(s)Assay Cell TypeEfficacy Metric (IC50)Reference
This compound Zidovudine-sensitive clinical isolatesPBMC100-fold more potent than Stavudine[1]
Zidovudine-resistant clinical isolates (20 strains)PBMCLow nanomolar to subnanomolar[1]
NNRTI-resistant clinical isolates (9 strains)PBMC11.2 ± 6.5 nmol/L[1]
NRTI-resistant primary clinical isolates (20 strains)PBMC8.7 ± 2.7 nM[2]
Non-B subtype clinical isolates (9 strains)PBMC1.7 ± 0.7 nM[2]
Stavudine Zidovudine-sensitive clinical isolatesPBMC-[1]
Non-B subtype clinical isolates (9 strains)PBMC240 ± 7 nM[2]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. PBMC: Peripheral Blood Mononuclear Cells NRTI: Nucleoside Reverse Transcriptase Inhibitor NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor

Table 2: Clinical Efficacy of Stavudine in HIV-1 Infected Patients

Study PopulationTreatment RegimenDurationChange in Plasma HIV-1 RNA (log10 copies/mL)Change in CD4+ T-Cell Count (cells/mm³)Reference
Zidovudine-experiencedStavudine monotherapy48 weeks-0.18 (mean)+36 (mean)[3]
Antiretroviral-naïveStavudine-containing triple therapies≥ 20 weeksReduced to <500 copies/mL in 68-100% of patientsIncrease observed[4]
Treatment-naïve (<7 days prior therapy)Stavudine + Didanosine28 weeks-1.12 (mean)-[5]
Treatment-naïve (<7 days prior therapy)Stavudine + Didanosine52 weeks-0.97 (mean)-[5]
Advanced HIV infection (CD4 < 100)Stavudine + Lamivudine + Nevirapine48 weeks63.7% with <50 copies/mL (ITT)+178 (median)[6]

ITT: Intention-to-treat analysis

Mechanism of Action: A Shared Pathway

Both Stavudine and its derivative this compound are thymidine nucleoside analogs that target the HIV-1 reverse transcriptase enzyme. After entering a host cell, they must be converted into their active triphosphate forms. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.

This compound was designed as a phosphoramidate prodrug of Stavudine monophosphate. This chemical modification is intended to facilitate more efficient intracellular delivery and bypass the initial, often inefficient, phosphorylation step catalyzed by host cell thymidine kinase.

NRTI_Mechanism_of_Action cluster_Cell Host Cell Drug Stavudine / this compound Phosphorylation Intracellular Phosphorylation Drug->Phosphorylation Active_Drug Stavudine/Stampidine Triphosphate Phosphorylation->Active_Drug HIV_RT HIV-1 Reverse Transcriptase Active_Drug->HIV_RT Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Viral_RNA Viral RNA Viral_RNA->HIV_RT Template Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Drug

Figure 1. Mechanism of action for Stavudine and this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols cited in the comparison.

In Vitro Anti-HIV Efficacy Assay (IC50 Determination in PBMCs)

This protocol outlines the general steps for determining the 50% inhibitory concentration (IC50) of an antiviral drug against HIV-1 in peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation:

    • Whole blood from healthy, HIV-negative donors is collected in tubes containing an anticoagulant.

    • The blood is diluted with phosphate-buffered saline (PBS).

    • The diluted blood is carefully layered onto a Ficoll-Paque density gradient.

    • Centrifugation is performed to separate the blood components. The PBMC layer is collected.

    • PBMCs are washed multiple times with PBS to remove platelets and Ficoll.

    • Cells are counted and viability is assessed using a method like trypan blue exclusion.

  • PBMC Stimulation and Infection:

    • Isolated PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (IL-2) for 2-3 days to activate the T-cells, making them susceptible to HIV-1 infection.

    • A known titer of a laboratory-adapted or clinical isolate of HIV-1 is added to the stimulated PBMCs.

    • The virus is allowed to adsorb to the cells for a set period (e.g., 2-4 hours).

    • The cells are then washed to remove the unbound virus.

  • Drug Treatment and Culture:

    • The infected PBMCs are resuspended in fresh culture medium.

    • The cell suspension is plated into a 96-well plate.

    • Serial dilutions of the test compounds (this compound and Stavudine) are prepared and added to the appropriate wells. Control wells with no drug and uninfected cells are also included.

    • The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period of 7-10 days.

  • Quantification of Viral Replication (p24 Antigen ELISA):

    • At the end of the incubation period, the cell culture supernatant is harvested.

    • The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit. The general steps are:

      • ELISA plate wells are coated with a monoclonal antibody specific for HIV-1 p24.

      • Culture supernatants and p24 standards are added to the wells.

      • A biotinylated polyclonal anti-p24 antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

      • A substrate solution is added, and the color development is proportional to the amount of p24 antigen.

      • The reaction is stopped, and the absorbance is read on a microplate reader.

  • IC50 Calculation:

    • A standard curve is generated from the absorbance values of the p24 standards.

    • The concentration of p24 in each sample is calculated from the standard curve.

    • The percentage of viral inhibition for each drug concentration is calculated relative to the no-drug control.

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Determination_Workflow Start Start PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Start->PBMC_Isolation PBMC_Stimulation Stimulate PBMCs with PHA and IL-2 PBMC_Isolation->PBMC_Stimulation HIV_Infection Infect Stimulated PBMCs with HIV-1 PBMC_Stimulation->HIV_Infection Drug_Treatment Plate Infected Cells and Add Serial Dilutions of Drugs HIV_Infection->Drug_Treatment Incubation Incubate for 7-10 Days Drug_Treatment->Incubation Supernatant_Harvest Harvest Culture Supernatant Incubation->Supernatant_Harvest p24_ELISA Quantify Viral Replication (p24 Antigen ELISA) Supernatant_Harvest->p24_ELISA IC50_Calculation Calculate IC50 Values p24_ELISA->IC50_Calculation End End IC50_Calculation->End

Figure 2. Workflow for in vitro IC50 determination.

Conclusion

The available data strongly indicate that this compound is a more potent in vitro inhibitor of HIV-1, including drug-resistant strains, than its parent compound, Stavudine. This enhanced potency is likely attributable to its design as a prodrug that circumvents the initial, rate-limiting phosphorylation step. However, the absence of late-phase clinical trial data for this compound precludes a definitive comparison of its clinical efficacy and long-term safety profile with that of Stavudine. While Stavudine demonstrated clinical utility in reducing viral load and increasing CD4 counts, its use has been largely superseded due to significant adverse effects. The preclinical advantages of this compound highlight a promising avenue for NRTI development, emphasizing the potential of prodrug strategies to improve the therapeutic index of antiretroviral agents.

References

Stampidine versus Zidovudine: a comparative analysis of antiviral potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continuously evolving, driven by the dual challenges of viral resistance and the need for improved therapeutic profiles. This guide provides a detailed comparative analysis of two nucleoside reverse transcriptase inhibitors (NRTIs): the established drug Zidovudine (AZT) and the experimental compound Stampidine. This comparison focuses on their respective antiviral potencies, mechanisms of action, and the experimental frameworks used to evaluate their efficacy, supported by available data.

Executive Summary

Zidovudine, the first approved antiretroviral for HIV, acts as a chain terminator of viral DNA synthesis after intracellular phosphorylation. While a cornerstone of early combination therapies, its efficacy can be limited by the development of resistance. This compound, a derivative of stavudine, is a novel NRTI designed to overcome key resistance mechanisms and exhibit broader and more potent antiviral activity. Preclinical data suggests this compound has a significant potency advantage, particularly against NRTI-resistant HIV-1 strains.

Data Presentation: In Vitro Antiviral Potency

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Zidovudine against various HIV-1 isolates. Lower IC50 values indicate higher antiviral potency.

HIV-1 IsolateDrugMean IC50 (nM) ± SEFold Difference (vs. Zidovudine)
NRTI-Resistant Isolates (n=20) This compound8.7 ± 2.7184x more potent
Zidovudine1600 ± 300-
Non-B Subtype Isolates (n=9) This compoundSubnanomolar to low nanomolarPotency varies by isolate
ZidovudineNot specified in detail-
HTLV IIIB (B-envelope subtype) This compoundSubnanomolarAs effective as Zidovudine
ZidovudineSubnanomolar-
BR/92/025 (C-envelope subtype) This compoundSubnanomolarAs effective as Zidovudine
ZidovudineSubnanomolar-
BR/93/20 (F-envelope subtype) This compoundSubnanomolar~1000x more potent
ZidovudineMicromolar-

Data compiled from studies on primary clinical HIV-1 isolates.[1][2][3][4][5]

Mechanism of Action

Both Zidovudine and this compound are NRTIs that target the HIV reverse transcriptase enzyme, but their activation pathways differ significantly.

Zidovudine: As a thymidine analog, Zidovudine is a prodrug that requires a three-step intracellular phosphorylation process to become its active triphosphate form (ZDV-TP).[6][7][8] This active metabolite competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine molecule results in the termination of DNA chain elongation, thus halting viral replication.[6][7][8][9]

This compound: this compound is an aryl phosphate derivative of stavudine (d4T).[2][10] Its design allows it to bypass the initial and often rate-limiting phosphorylation step that is dependent on cellular thymidine kinase.[4][10] This characteristic is particularly advantageous in cells with low levels of this enzyme. This compound is metabolized to its active form, which then acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, similar to other NRTIs.[4][11] Furthermore, this compound has been shown to epigenetically modulate the host transcriptome, silencing genes required for HIV replication.[12]

Mechanism_of_Action cluster_zidovudine Zidovudine (AZT) Pathway cluster_this compound This compound Pathway cluster_hiv_rt HIV Reverse Transcription AZT Zidovudine AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase Viral_DNA Viral DNA Synthesis AZT_TP->Viral_DNA Inhibits This compound This compound Ala_STV_MP Alaninyl-STV- Monophosphate This compound->Ala_STV_MP Intracellular Hydrolases STV_MP Stavudine- Monophosphate Ala_STV_MP->STV_MP STV_TP Stavudine-Triphosphate (Active) STV_MP->STV_TP Cellular Kinases STV_TP->Viral_DNA Inhibits Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination Experimental_Workflow cluster_setup Assay Setup cluster_assays Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis PBMCs Isolate & Stimulate PBMCs Infection Infect PBMCs with HIV-1 PBMCs->Infection Treatment_Uninfected Treat Uninfected Cells with Drug Dilutions PBMCs->Treatment_Uninfected Virus_Stock Prepare HIV-1 Virus Stock Virus_Stock->Infection Drug_Dilutions Prepare Serial Dilutions of this compound & Zidovudine Treatment_Infected Treat Infected Cells with Drug Dilutions Drug_Dilutions->Treatment_Infected Drug_Dilutions->Treatment_Uninfected Infection->Treatment_Infected Incubation_Infected Incubate 3-7 Days Treatment_Infected->Incubation_Infected p24_ELISA Measure p24 Antigen in Supernatant Incubation_Infected->p24_ELISA IC50_Calc Calculate IC50 p24_ELISA->IC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc Incubation_Uninfected Incubate 3-7 Days Treatment_Uninfected->Incubation_Uninfected MTT_Assay Perform MTT Assay for Cell Viability Incubation_Uninfected->MTT_Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc CC50_Calc->SI_Calc

References

Stampidine's Potency Against HIV: A Comparative Analysis of IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-HIV activity of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), with other established antiretroviral agents. The data presented herein, supported by detailed experimental protocols, demonstrates this compound's potent efficacy against various HIV-1 strains, including those resistant to conventional NRTI drugs. This document is intended for researchers, scientists, and drug development professionals in the field of HIV therapeutics.

I. Comparative Antiviral Activity of this compound

This compound has demonstrated remarkable potency against a wide spectrum of HIV-1 isolates, including those with resistance to zidovudine (ZDV) and other nucleoside analogues. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and other antiretroviral drugs against various HIV-1 strains.

Table 1: Activity Against Zidovudine-Sensitive Primary Clinical HIV-1 Isolates
HIV-1 IsolateThis compound IC50 (nM)Zidovudine (ZDV) IC50 (nM)Stavudine (STV) IC50 (nM)
Subtype A (2 isolates)1.7 ± 0.7 (mean ± SE)3.8 ± 0.1 (mean ± SE)240 ± 7 (mean ± SE)
Subtype C (2 isolates)1.7 ± 0.7 (mean ± SE)3.8 ± 0.1 (mean ± SE)240 ± 7 (mean ± SE)
Subtype F (3 isolates)1.7 ± 0.7 (mean ± SE)3.8 ± 0.1 (mean ± SE)240 ± 7 (mean ± SE)
Subtype G (2 isolates)1.7 ± 0.7 (mean ± SE)3.8 ± 0.1 (mean ± SE)240 ± 7 (mean ± SE)

Data compiled from studies on primary clinical HIV-1 isolates of non-B envelope subtypes.[1]

Table 2: Activity Against NRTI-Resistant Primary Clinical HIV-1 Isolates

This compound maintains potent activity against HIV-1 isolates with genotypic and phenotypic resistance to NRTIs, carrying multiple thymidine analogue mutations (TAMs).

HIV-1 IsolateThis compound IC50 (nM)Zidovudine (ZDV) IC50 (µM)
Mean of 20 NRTI-resistant isolates8.7 ± 2.7 (SE)1.6 ± 0.3 (SE)
G190-6 (5 TAMs)2.8>10
G704-2 (5 TAMs)3.2>10

This data highlights this compound's efficacy against isolates with high-level resistance to ZDV.[1]

Table 3: Comparative IC50 Values of Other Antiretroviral Classes Against Resistant Strains

Direct comparative IC50 data for other drug classes against the exact same NRTI-resistant isolates is limited. However, the following provides a general overview of their activity against resistant strains.

Drug ClassDrugActivity Against NRTI-Resistant Strains
NNRTI EfavirenzRetains activity against many NRTI-resistant strains, with IC90 values in the low nanomolar range (0.7-7 nM) against various isolates.[2]
INSTI RaltegravirDemonstrates potent activity against a broad panel of HIV isolates, including those resistant to NRTIs, with IC50 values in the low nanomolar range (2-7 nM).[1]
PI LopinavirGenerally effective against NRTI-resistant strains due to a different mechanism of action and a high genetic barrier to resistance.

II. Experimental Protocols

The determination of IC50 values is critical for evaluating the efficacy of antiretroviral agents. The following is a detailed methodology for the HIV-1 p24 antigen assay, a standard method used to quantify viral replication.

HIV-1 p24 Antigen Enzyme Immunoassay (EIA) for Drug Susceptibility

This protocol outlines the steps to determine the concentration of a drug that inhibits 50% of viral replication by measuring the level of the HIV-1 p24 core protein.

1. Cell Culture and Infection:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from seronegative healthy donors.

  • PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2.

  • The stimulated cells are then infected with a standardized amount of the desired HIV-1 isolate.

2. Drug Treatment:

  • Immediately after infection, the cells are washed and resuspended in fresh medium.

  • The infected cells are plated in a 96-well plate.

  • A serial dilution of the test compound (e.g., this compound) and reference drugs (e.g., ZDV, STV) is prepared and added to the wells in triplicate. Control wells with no drug are also included.

3. Incubation:

  • The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 days to allow for viral replication.

4. p24 Antigen Quantification:

  • After the incubation period, the cell culture supernatants are harvested.

  • The supernatants are treated with a detergent (e.g., Triton X-100) to lyse the viral particles and release the p24 antigen.

  • The concentration of p24 antigen in the supernatant is quantified using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • The percentage of inhibition of viral replication for each drug concentration is calculated relative to the p24 concentration in the no-drug control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

III. Mechanism of Action and Signaling Pathways

This compound exhibits a unique dual mechanism of action that distinguishes it from other NRTIs. As a derivative of stavudine, it is intracellularly converted to its active triphosphate form, which acts as a competitive inhibitor of HIV-1 reverse transcriptase, leading to chain termination during viral DNA synthesis.

Beyond this classical NRTI function, this compound has been shown to epigenetically modulate the host cell's transcriptome. It can silence the expression of a distinct set of host genes, known as HIV-dependency factors (HDFs), which are essential for various stages of the HIV life cycle, including entry, integration, and transcription. This dual action of targeting both a viral enzyme and host factors essential for viral replication contributes to its high potency and its effectiveness against drug-resistant strains.

Stampidine_Mechanism cluster_virus HIV Life Cycle cluster_host Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Integration Integration Viral_DNA->Integration Transcription Transcription Integration->Transcription New_Virions New Virions Transcription->New_Virions This compound This compound Stampidine_TP This compound Triphosphate This compound->Stampidine_TP Epigenetic_Silencing Epigenetic Silencing This compound->Epigenetic_Silencing Induces Stampidine_TP->RT Inhibits HDF_Genes HIV-Dependency Factor Genes HDF_Proteins HDF Proteins HDF_Genes->HDF_Proteins HDF_Proteins->Integration Facilitates HDF_Proteins->Transcription Facilitates Epigenetic_Silencing->HDF_Genes Silences

Caption: Dual mechanism of this compound action.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values of antiretroviral compounds.

IC50_Workflow Start Isolate & Stimulate PBMCs Infect Infect PBMCs with HIV-1 Isolate Start->Infect Plate Plate Infected Cells Infect->Plate Treat Add Serial Dilutions of Antiviral Drugs Plate->Treat Incubate Incubate for 7 Days Treat->Incubate Harvest Harvest Supernatants Incubate->Harvest Lyse Lyse Virions Harvest->Lyse ELISA Perform p24 Antigen ELISA Lyse->ELISA Analyze Calculate % Inhibition & Determine IC50 ELISA->Analyze End Results Analyze->End

Caption: Workflow for p24 antigen-based IC50 assay.

References

Cross-validation of Stampidine's antiviral activity in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), with other established antiretroviral agents. The data presented is based on in vitro studies and is intended to offer an objective overview of this compound's performance and potential as an anti-HIV therapeutic.

Executive Summary

This compound (STAMP), a derivative of stavudine (d4T), has demonstrated potent in vitro activity against various strains of the human immunodeficiency virus type 1 (HIV-1), including those resistant to other NRTIs.[1][2] As an aryl phosphate derivative of stavudine, this compound is designed for more efficient intracellular delivery and activation.[1] This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its mechanism of action.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against both drug-sensitive and drug-resistant strains of HIV-1. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in comparison to other NRTIs. Lower IC50 values indicate greater potency.

Table 1: In Vitro Antiviral Activity of this compound against Zidovudine-Sensitive HIV-1 Isolates

Antiviral AgentAverage IC50 (nM)Fold Difference vs. This compound
This compound 1.7 ± 0.7 -
Stavudine (d4T)240 ± 7141-fold less potent
Zidovudine (ZDV)3.8 ± 0.12.2-fold less potent

Data based on a side-by-side comparison against 10 zidovudine-sensitive clinical HIV-1 isolates.[3]

Table 2: In Vitro Antiviral Activity of this compound against Zidovudine-Resistant HIV-1 Isolates

Antiviral AgentAverage IC50 (nM)
This compound 8.7 ± 2.7
Zidovudine (ZDV)1600 ± 300

Data from the evaluation against 20 zidovudine-resistant clinical HIV-1 isolates.[3]

Table 3: In Vitro Antiviral Activity of this compound against Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-Resistant HIV-1 Isolates

Antiviral AgentAverage IC50 (nmol/L)
This compound 11.2 ± 6.5

Data from the evaluation against 9 genotypically NNRTI-resistant clinical HIV-1 isolates.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Antiviral Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a standardized method for determining the in vitro susceptibility of clinical HIV-1 isolates to antiviral agents.[4][5]

Objective: To measure the concentration of an antiviral agent required to inhibit 50% of viral replication in infected PBMCs.

Materials:

  • Patient-derived or laboratory-adapted HIV-1 isolates

  • Peripheral blood mononuclear cells (PBMCs) from healthy, seronegative donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • Antiviral agents (e.g., this compound, Zidovudine) at various concentrations

  • 96-well microtiter plates

  • HIV-1 p24 antigen capture assay kit

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days to induce proliferation and increase susceptibility to HIV-1 infection.

  • Virus Stock Preparation: Co-culture patient-derived PBMCs with PHA-stimulated donor PBMCs to generate a high-titer virus stock. Determine the 50% tissue culture infective dose (TCID50) of the virus stock.

  • Drug Susceptibility Assay: a. Seed PHA-stimulated PBMCs in a 96-well plate. b. Add serial dilutions of the antiviral agents to the wells in triplicate. c. Infect the cells with a standardized inoculum of HIV-1. d. Include control wells with infected cells and no drug (virus control) and uninfected cells (cell control). e. Incubate the plates at 37°C in a humidified, 5% CO2 incubator for 7 days.

  • Endpoint Analysis: After the incubation period, collect the cell culture supernatants and measure the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve-fitting model.

HIV-1 p24 Antigen Capture Assay

This assay is used to quantify the level of HIV-1 p24 core protein in cell culture supernatants, which is a marker of viral replication.

Objective: To quantify the amount of HIV-1 p24 antigen in a sample.

Principle: This is a sandwich ELISA. Wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24 antigen. The sample is added, and any p24 antigen present binds to the antibody. A second, enzyme-conjugated antibody to p24 is then added, which binds to the captured antigen. A substrate is added that produces a color change in the presence of the enzyme. The intensity of the color is proportional to the amount of p24 antigen in the sample.

Procedure (General Steps):

  • Coat a 96-well plate with anti-p24 monoclonal antibody.

  • Wash the plate to remove unbound antibody.

  • Block non-specific binding sites.

  • Add standards, controls, and samples (cell culture supernatants) to the wells.

  • Incubate to allow p24 antigen to bind to the capture antibody.

  • Wash the plate to remove unbound materials.

  • Add a biotinylated polyclonal anti-p24 antibody and incubate.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate.

  • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of p24 antigen in the samples.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, as a nucleoside reverse transcriptase inhibitor, acts by disrupting the HIV-1 replication cycle. The following diagram illustrates its proposed mechanism of action.

Stampidine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (STAMP) STAMP_in This compound This compound->STAMP_in Cellular Uptake Alaninyl_STV_MP Alaninyl-STV-Monophosphate STAMP_in->Alaninyl_STV_MP Intracellular Hydrolysis STV_MP Stavudine Monophosphate (STV-MP) Alaninyl_STV_MP->STV_MP Esterase Cleavage STV_DP Stavudine Diphosphate (STV-DP) STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine Triphosphate (STV-TP) (Active Form) STV_DP->STV_TP Nucleoside Diphosphate Kinase Viral_DNA Viral DNA Synthesis STV_TP->Viral_DNA Competitive Inhibition with d TTP HIV_RNA HIV RNA HIV_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of STV-TP RT HIV-1 Reverse Transcriptase Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood PHA_Stimulation Stimulate PBMCs with PHA PBMC_Isolation->PHA_Stimulation Plate_Setup Seed Stimulated PBMCs in 96-well Plate PHA_Stimulation->Plate_Setup Virus_Stock Prepare and Titer HIV-1 Stock Infection Infect Cells with HIV-1 Virus_Stock->Infection Drug_Dilution Prepare Serial Dilutions of Antiviral Drugs Add_Drugs Add Drug Dilutions Drug_Dilution->Add_Drugs Plate_Setup->Add_Drugs Add_Drugs->Infection Incubation Incubate for 7 Days Infection->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection p24_ELISA Quantify p24 Antigen (ELISA) Supernatant_Collection->p24_ELISA Data_Analysis Calculate % Inhibition and IC50 Values p24_ELISA->Data_Analysis

References

Comparative analysis of the safety profiles of Stampidine and first-generation NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of the investigational nucleoside reverse transcriptase inhibitor (NRTI), Stampidine, and the first-generation NRTIs: zidovudine (AZT), didanosine (ddI), stavudine (d4T), zalcitabine (ddC), and lamivudine (3TC). This comparison is based on available preclinical and clinical data to inform research and drug development efforts in the field of antiretroviral therapy.

Executive Summary

First-generation NRTIs were foundational in the treatment of HIV, but their use has been limited by significant toxicities, primarily mitochondrial toxicity, which can lead to a range of adverse effects. This compound, a novel aryl phosphate derivative of stavudine, has been developed with the aim of improving upon the safety and efficacy of earlier NRTIs. Preclinical studies and early-stage clinical trials suggest that this compound has a favorable safety profile, with no dose-limiting toxicities observed at the doses studied. However, a direct quantitative comparison of adverse event incidence rates from head-to-head clinical trials with first-generation NRTIs is not yet available in published literature.

Comparative Safety Data

The following table summarizes the reported incidence of key adverse effects associated with first-generation NRTIs. Due to the early stage of this compound's development, specific incidence rates for these adverse effects are not available from published clinical trial data. Preclinical and Phase I clinical trial data for this compound have indicated a favorable safety profile with no dose-limiting toxicities reported at single doses ranging from 5 to 25 mg/kg.[1]

Adverse EffectZidovudine (AZT)Didanosine (ddI)Stavudine (d4T)Zalcitabine (ddC)Lamivudine (3TC)This compound
Mitochondrial Toxicity YesYesYesYesLower potentialPreclinical data suggests a favorable mitochondrial safety profile.
Peripheral Neuropathy ~5%23-30%31%28.3-100% (dose-dependent)[2][3]Yes, but less frequentNot reported in Phase I trials at studied doses.
Pancreatitis 0.18 cases per 100 person-years1-10% (dose-dependent)[4]High rates, especially in combination with ddI[5]1.1%Infrequent in adults, more common in pediatricsNot reported in Phase I trials at studied doses.
Lipodystrophy (Lipoatrophy) YesYes31.4-49%[6][7]Less commonly associatedLower potentialNot reported in Phase I trials at studied doses.
Bone Marrow Suppression (Anemia/Neutropenia) Anemia: up to 45%; Neutropenia: common[8]Minimally myelosuppressive[9]No evidence of dose-related hematologic toxicityYesYesNot reported in Phase I trials at studied doses.
Lactic Acidosis YesYesYesYesYesNot reported in Phase I trials at studied doses.

Signaling Pathways and Experimental Workflows

Comparative Mitochondrial Toxicity Pathway

This diagram illustrates the generally accepted mechanism of mitochondrial toxicity for thymidine analogue NRTIs, like stavudine and zidovudine, and the potential for improved safety with this compound. First-generation thymidine analogues are phosphorylated and can inhibit mitochondrial DNA polymerase gamma (Pol-γ), leading to mtDNA depletion and subsequent mitochondrial dysfunction. This compound, as a derivative of stavudine, is designed to have a different phosphorylation pathway and potentially a lower affinity for Pol-γ.

G cluster_nrtis First-Generation NRTIs (d4T, AZT) cluster_this compound This compound cluster_cell Host Cell d4T Stavudine (d4T) Cellular_Kinases Cellular Kinases d4T->Cellular_Kinases AZT Zidovudine (AZT) AZT->Cellular_Kinases This compound This compound This compound->Cellular_Kinases Modified Metabolism Pol_gamma Mitochondrial DNA Polymerase Gamma (Pol-γ) This compound->Pol_gamma Reduced Inhibition (Hypothesized) Cellular_Kinases->Pol_gamma Inhibition mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication Essential for Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Replication->Mitochondrial_Dysfunction Depletion leads to Adverse_Effects Adverse Effects (Lactic Acidosis, Lipodystrophy, etc.) Mitochondrial_Dysfunction->Adverse_Effects

Caption: Comparative mechanism of mitochondrial toxicity.

Experimental Workflow for Assessing NRTI-Induced Peripheral Neuropathy

This diagram outlines a typical experimental workflow for evaluating the potential of a drug to cause peripheral neuropathy in a preclinical rodent model.

G Start Start: Rodent Model Drug_Admin Drug Administration (e.g., NRTI or Vehicle) Start->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Von Frey, Hot Plate) Drug_Admin->Behavioral_Testing NCV_Measurement Nerve Conduction Velocity (NCV) Measurement Behavioral_Testing->NCV_Measurement Tissue_Collection Tissue Collection (Dorsal Root Ganglia, Sciatic Nerve) NCV_Measurement->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays (e.g., mtDNA quantification) Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis and Comparison Histopathology->Data_Analysis Biochemical_Assays->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for preclinical assessment of peripheral neuropathy.

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by Real-Time PCR

This protocol describes a method for quantifying the relative amount of mitochondrial DNA to nuclear DNA (nDNA) in a cell or tissue sample, a common method to assess mitochondrial toxicity.

1. DNA Extraction:

  • Isolate total DNA from the cell or tissue sample using a commercial DNA extraction kit (e.g., MiniBEST Universal Genomic DNA Extraction Kit) according to the manufacturer's instructions.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

2. Primer Design:

  • Design or obtain primers specific for a mitochondrial gene (e.g., a segment of Complex IV) and a single-copy nuclear gene (e.g., GAPDH or RNase P).

3. Real-Time PCR Reaction Setup:

  • Prepare a master mix for each primer set containing:

    • SYBR Green PCR master mix

    • Forward primer

    • Reverse primer

    • Nuclease-free water

  • Aliquot the master mix into PCR plate wells.

  • Add a standardized amount of the extracted total DNA to each well. Run each sample in triplicate.

4. Real-Time PCR Cycling Conditions:

  • Perform the PCR using a real-time PCR detection system with cycling conditions typically consisting of:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 1 minute)

    • Melt curve analysis to ensure product specificity.

5. Data Analysis:

  • Determine the threshold cycle (Ct) values for both the mitochondrial and nuclear gene targets for each sample.

  • Calculate the delta Ct (ΔCt) as: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

  • The relative mtDNA copy number can be expressed as 2^ΔCt.[10]

Measurement of Nerve Conduction Velocity (NCV) in Rodents

This protocol outlines the steps for measuring motor and sensory nerve conduction velocity in a rodent model to assess peripheral nerve function.

1. Animal Preparation:

  • Anesthetize the rodent (e.g., with isoflurane or ketamine/xylazine).

  • Maintain the animal's body temperature at 37°C using a heating pad to ensure accurate and reproducible results.

2. Electrode Placement:

  • For sciatic motor NCV, place stimulating electrodes at the sciatic notch and the ankle.

  • Place recording electrodes over the intrinsic foot muscles.

  • For sensory NCV of the tail, place stimulating electrodes distally and recording electrodes proximally along the tail.

3. Nerve Stimulation and Recording:

  • Deliver a supramaximal electrical stimulus at the proximal and distal stimulation sites.

  • Record the resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves.

  • Measure the latency (time from stimulus to response onset) and the distance between the stimulating and recording electrodes.

4. Calculation of NCV:

  • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Colorimetric Lactate Assay in Cell Culture Supernatant

This protocol describes a method to measure the concentration of L-lactate in cell culture supernatant, which can be an indicator of a shift towards anaerobic metabolism due to mitochondrial dysfunction.

1. Sample Preparation:

  • Culture cells in a 96-well plate and treat with the compounds of interest (e.g., NRTIs) for the desired duration.

  • Collect the cell culture supernatant. If necessary, centrifuge the supernatant to remove any cellular debris.

2. Preparation of Lactate Standards:

  • Prepare a series of L-lactate standards with known concentrations (e.g., 0, 0.375, 0.75, 1.5, 3, 6, 12 mmol/L) in the same culture medium used for the cells.[11]

3. Assay Reaction:

  • Prepare an assay buffer containing Tris-Base, β-NAD+, an electron mediator (e.g., INT or 1-Methoxy-PMS), and L-lactate dehydrogenase (LDH).[11]

  • In a new 96-well plate, add a specific volume of the standards and samples to individual wells.

  • Add the assay buffer to each well to initiate the enzymatic reaction.

4. Absorbance Measurement:

  • Incubate the plate at room temperature in the dark for a specified time (e.g., 1 hour).

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the lactate standards against their concentrations.

  • Determine the lactate concentration in the samples by interpolating their absorbance values on the standard curve.[11]

Conclusion

The available evidence suggests that this compound possesses a more favorable preclinical and early clinical safety profile compared to the well-documented toxicities of first-generation NRTIs. The primary concerns with older NRTIs, such as mitochondrial toxicity leading to peripheral neuropathy, pancreatitis, and lipoatrophy, have been significant limiting factors in their long-term use. While direct comparative quantitative data for this compound is not yet available, its development represents a promising step towards safer antiretroviral therapies. Further clinical investigation in larger patient populations and for longer durations is necessary to fully characterize the safety profile of this compound and definitively establish its advantages over older NRTIs.

References

Head-to-Head In Vitro Comparison: Stampidine vs. Emtricitabine in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two nucleoside reverse transcriptase inhibitors (NRTIs), Stampidine and Emtricitabine, focusing on their antiviral activity, resistance profiles, and cytotoxicity. The data presented is compiled from various studies to offer a comparative overview for research and drug development purposes.

Executive Summary

This compound, a novel aryl phosphate derivative of stavudine, demonstrates potent in vitro activity against both wild-type and nucleoside-resistant strains of HIV-1.[1][2] Emtricitabine, a well-established cytidine analog, is widely used in combination therapies for HIV infection and also exhibits potent antiviral effects.[3] This guide delves into the available in vitro data to provide a comparative analysis of these two compounds.

Antiviral Activity

The in vitro antiviral potency of this compound and Emtricitabine has been evaluated in various cell lines against different strains of HIV-1. The 50% inhibitory concentration (IC50) is a key metric for antiviral activity, representing the drug concentration required to inhibit viral replication by 50%.

While direct head-to-head studies under identical experimental conditions are limited, the following tables summarize the reported IC50 values from separate in vitro investigations. It is important to note that variations in cell lines, viral isolates, and assay methodologies can influence these values.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

HIV-1 Isolate TypeIC50 (nM)Reference
Zidovudine-Sensitive Clinical IsolatesAverage: 11.2 ± 6.5[2]
Zidovudine-Resistant Clinical IsolatesAverage: 8.7 ± 2.7[1]
NRTI-Resistant Isolate (BR/92/019)2
NNRTI-Resistant Clinical IsolatesAverage: 11.2 ± 6.5[2]

Table 2: In Vitro Antiviral Activity of Emtricitabine against HIV-1

HIV-1 Clade/IsolateCell LineIC50 (µM)Reference
Clades A, B, C, D, E, F, GVarious0.007 - 0.075[3]
Laboratory and Clinical IsolatesLymphoblastoid cells, MAGI-CCR5 cells, PBMCs0.0013 - 0.64[3]
High Growth Capability IsolatesPBMCsIC90: 0.68 ± 0.37[4]

Resistance Profile

The development of drug resistance is a critical factor in antiretroviral therapy. In vitro resistance selection studies are performed to identify the genetic mutations that confer reduced susceptibility to an antiviral agent.

This compound: A key feature of this compound is its potent activity against HIV-1 isolates that are already resistant to other NRTIs, including those with thymidine analog mutations (TAMs).[1] It has been shown to inhibit the replication of zidovudine-resistant clinical HIV-1 isolates at low nanomolar concentrations.[2]

Emtricitabine: The primary mutation associated with Emtricitabine resistance is the M184V or M184I substitution in the reverse transcriptase gene.[5][6] This mutation confers high-level resistance to Emtricitabine.[5][6] In vitro studies have shown that the K65R mutation can also reduce susceptibility to Emtricitabine.[6]

Table 3: Key Resistance Mutations

DrugPrimary Associated MutationsImpact on Susceptibility
This compound Not well-defined in literature; potent against many NRTI-resistant strains.Maintains potency against isolates with common NRTI resistance mutations.
Emtricitabine M184V, M184IHigh-level resistance.
K65RReduced susceptibility.

Cytotoxicity

Cytotoxicity is a crucial aspect of drug development, and it is assessed in vitro to determine the concentration of a compound that is toxic to host cells. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of a drug's therapeutic window.

This compound: In vitro studies have indicated a favorable cytotoxicity profile for this compound. One study reported no adverse effects on human sperm motility or the viability of vaginal and cervical epithelial cells at concentrations significantly higher than its anti-HIV IC50.[7]

Emtricitabine: Emtricitabine generally exhibits low cytotoxicity in vitro.[8]

Table 4: In Vitro Cytotoxicity

DrugCell LineCC50Selectivity Index (SI = CC50/IC50)Reference
This compound Data not available in a comparable formatNoted to have a favorable safety profile in preclinical studies.[1][9]
Emtricitabine A549-hACE2 cells>50 µMData not available in a comparable format[8]

Mechanism of Action

Both this compound and Emtricitabine are nucleoside reverse transcriptase inhibitors (NRTIs). They act as chain terminators of viral DNA synthesis after being incorporated by the HIV reverse transcriptase.

NRTI_Mechanism_of_Action Mechanism of Action of this compound and Emtricitabine cluster_this compound This compound cluster_Emtricitabine Emtricitabine cluster_HIV_RT HIV Reverse Transcriptase This compound This compound (Prodrug) Ala_STV_MP Alaninyl-STV-Monophosphate This compound->Ala_STV_MP Intracellular Hydrolysis STV_MP Stavudine Monophosphate Ala_STV_MP->STV_MP STV_DP Stavudine Diphosphate STV_MP->STV_DP Cellular Kinases STV_TP Stavudine Triphosphate (Active) STV_DP->STV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase STV_TP->HIV_RT Competitive Inhibition Emtricitabine Emtricitabine FTC_MP Emtricitabine Monophosphate Emtricitabine->FTC_MP Cellular Kinases FTC_DP Emtricitabine Diphosphate FTC_MP->FTC_DP Cellular Kinases FTC_TP Emtricitabine Triphosphate (Active) FTC_DP->FTC_TP Cellular Kinases FTC_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA incorporates dNTPs Chain_Termination Chain Termination HIV_RT->Chain_Termination incorporates NRTI-TP Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound and Emtricitabine.

Experimental Protocols

The following are generalized protocols for the key in vitro assays mentioned in this guide, based on standard methodologies in the field.

Antiviral Activity Assay (IC50 Determination)

This protocol is a general representation of a viral inhibition assay, such as a plaque reduction assay or a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-2 cells, peripheral blood mononuclear cells - PBMCs) in 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Emtricitabine) in cell culture medium.

  • Infection and Treatment: Infect the cells with a known titer of HIV-1. Immediately after infection, add the serially diluted compounds to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation: Incubate the plates for a period of 3-7 days at 37°C in a humidified CO2 incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

    • CPE Inhibition Assay: Visually scoring the inhibition of virus-induced cytopathic effect or using a dye (e.g., XTT) to measure cell viability.

    • p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 antigen in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measuring the activity of reverse transcriptase in the culture supernatant.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding: Seed the same host cell line used for the antiviral assay in 96-well plates at the same density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell-only control (no drug).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Determine the cell viability using a suitable assay, such as an MTT, XTT, or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[10]

In Vitro Resistance Selection
  • Initial Culture: Infect a susceptible cell line with wild-type HIV-1 in the presence of a starting concentration of the test drug (typically near the IC50).

  • Serial Passage: Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen). When viral breakthrough is observed, harvest the virus from the supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a higher concentration of the drug (e.g., a 2-fold increase).

  • Repeat Passages: Repeat the process of serial passage and dose escalation until a significant increase in the IC50 of the virus is observed, indicating the selection of a resistant viral population.

  • Genotypic Analysis: Sequence the reverse transcriptase gene of the resistant virus to identify the mutations responsible for the reduced susceptibility.

Experimental_Workflow General In Vitro Experimental Workflow cluster_Antiviral_Assay Antiviral Activity (IC50) cluster_Cytotoxicity_Assay Cytotoxicity (CC50) cluster_Resistance_Profiling Resistance Selection A1 Seed Host Cells A2 Infect with HIV-1 A1->A2 A3 Add Drug Dilutions A2->A3 A4 Incubate A3->A4 A5 Quantify Viral Replication A4->A5 A6 Calculate IC50 A5->A6 C1 Seed Host Cells C2 Add Drug Dilutions C1->C2 C3 Incubate C2->C3 C4 Measure Cell Viability C3->C4 C5 Calculate CC50 C4->C5 R1 Infect Cells with WT HIV-1 + Drug R2 Monitor for Viral Breakthrough R1->R2 R3 Harvest Virus R2->R3 R4 Infect Fresh Cells + Higher Drug Dose R3->R4 R5 Repeat Passages R4->R5 R6 Genotype Resistant Virus R5->R6

Caption: A generalized workflow for in vitro antiviral, cytotoxicity, and resistance assays.

Conclusion

Based on the available in vitro data, both this compound and Emtricitabine are potent inhibitors of HIV-1 replication. This compound shows particular promise due to its high potency against NRTI-resistant strains. Emtricitabine is a well-characterized NRTI with a known resistance profile. The choice between these compounds for further research and development would depend on the specific therapeutic goals, such as the need for activity against drug-resistant virus or the desire for a compound with an extensive clinical history. Direct comparative in vitro studies would be beneficial to provide a more definitive assessment of their relative potencies and resistance profiles under identical conditions.

References

Safety Operating Guide

Navigating the Safe Disposal of Stampidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like Stampidine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Quantitative Data Summary

While specific quantitative data on this compound's environmental fate and toxicity are not widely available, its relationship to the well-characterized nucleoside analog Stavudine provides a basis for safe handling and disposal protocols.

PropertyDataSource
Chemical Name Stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)[1]
Parent Compound Stavudine (d4T)[1]
Molecular Formula C20H23BrN3O8PN/A
Known Hazards Suspected of causing genetic defects (based on parent compound Stavudine).[2][3][2][3]

Experimental Protocols: Disposal Procedures

The following procedures are based on established guidelines for the disposal of nucleoside analogs and related chemical waste. These steps are designed to be followed by trained laboratory personnel in a controlled environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including unused compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and empty vials, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and should have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other incompatible chemical waste streams.

    • The container should be stored in a secondary containment bin to prevent spills.

Step 3: Decontamination of Work Surfaces

After handling this compound, all work surfaces and equipment should be thoroughly decontaminated.

  • Prepare a suitable decontamination solution. For many nucleoside analogs, a 10% bleach solution followed by a rinse with 70% ethanol and then water is effective. However, consult your institution's safety guidelines for the most appropriate decontaminant.

  • Wipe down all surfaces where this compound was handled.

  • Dispose of all cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.

  • Licensed Disposal Company: Package and label the hazardous waste containers according to your institution's and the disposal company's requirements. Arrange for pickup and disposal by a certified hazardous waste contractor.[2]

  • Incineration: The recommended method for the destruction of this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the environment.[2]

  • Do Not Dispose in Standard Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2] This practice can lead to environmental contamination and potential harm to aquatic life.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

StampidineDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid decontaminate Step 3: Decontaminate Work Surfaces collect_solid->decontaminate collect_liquid->decontaminate final_disposal Step 4: Final Disposal via Licensed Hazardous Waste Vendor decontaminate->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Stampidine
Reactant of Route 2
Reactant of Route 2
Stampidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.